molecular formula C5H8N4O B1312386 5-Amino-1-methyl-1H-imidazole-4-carboxamide CAS No. 21343-04-4

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Cat. No.: B1312386
CAS No.: 21343-04-4
M. Wt: 140.14 g/mol
InChI Key: UZHKJZZQGXMAKP-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazole-4-carboxamide (CAS 21343-04-4) is a versatile imidazole derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate in the synthesis of complex heterocyclic molecules, most notably the anticancer drug Temozolomide . Its structure, featuring both amino and carboxamide functional groups on a methylated imidazole core, makes it a valuable building block for constructing molecules with diverse biological activities. In pharmaceutical testing, this compound is recognized as a known impurity and degradation product in the chemotherapeutic agent Dacarbazine, where its levels are strictly controlled and monitored using chromatographic methods as part of quality assurance protocols . The compound's role extends to biochemical research, where its structural analogs, such as AICAR (Acadesine), are well-studied for their ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis . Researchers value this compound for its utility in exploring metabolic pathways and developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; it may be harmful if ingested (H302) . For optimal stability, store sealed in a dry environment at 2-8°C, protected from light .

Properties

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHKJZZQGXMAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423573
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21343-04-4
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Landscape of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification and thorough understanding of chemical compounds are paramount. This guide provides an in-depth look at 5-Amino-1-methyl-1H-imidazole-4-carboxamide, clarifying its identity and exploring the rich experimental landscape of its closely related and often referenced analogs.

While the specific compound This compound is assigned the CAS number 21343-04-4 , publicly available, in-depth technical data, experimental protocols, and established signaling pathways for this specific molecule are limited.[1] However, the scientific literature is abundant with research on structurally similar compounds that are pivotal in various therapeutic areas. This guide will focus on these well-documented analogs, providing the detailed technical information crucial for research and development.

The most prominent of these related compounds include metabolites of the chemotherapeutic agent Temozolomide and activators of key cellular signaling pathways. Due to the similarity in nomenclature, it is essential to distinguish between these molecules.

Physicochemical Properties and Identification

The following table summarizes the key identifiers and properties of this compound and its significant analogs. This structured data allows for clear comparison and accurate identification.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 21343-04-4 C5H8N4O140.14The specific compound of inquiry. Limited public data available.[1][2]
5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide188612-53-5C6H9N5O2183.17A metabolite of Temozolomide.[3][4][5]
5-Amino-1H-imidazole-4-carboxamide Hydrochloride (AICA-HCl)72-40-2C4H7ClN4O162.578An intermediate in the synthesis of Temozolomide.[6]
5-Amino-4-imidazolecarboxamide (AICA)360-97-4C4H6N4O126.12A metabolite of Temozolomide and Dacarbazine; a precursor in purine biosynthesis.[7][8]

Core Applications in Drug Development and Research

The analogs of this compound are significant in several areas of biomedical research:

  • Oncology: As intermediates and metabolites of Temozolomide, these compounds are crucial in the study and treatment of cancers like glioblastoma multiforme.[6] The degradation of Temozolomide leads to the formation of 5-Amino-4-imidazolecarboxamide (AICA).[9]

  • Metabolic Diseases: The ribonucleoside form of AICA, known as AICAR, is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This has positioned AICAR as a tool for studying and potentially treating metabolic disorders such as type 2 diabetes.

  • Signal Transduction Research: The role of AICA and its derivatives in modulating signaling pathways like AMPK and p38 MAPK makes them valuable tools for investigating cellular responses to stress, energy status, and therapeutic interventions.[10]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature for related compounds.

Synthesis of 4-amino-5-imidazolecarboxamide

A reported industrial production method for 4-amino-5-imidazolecarboxamide involves a two-step reaction starting from diaminomaleonitrile.[11]

  • Synthesis of Intermediate 1: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF. Phosphorus oxychloride is added dropwise while maintaining a temperature of 35°C. The reaction proceeds for approximately 2 hours.[11]

  • Synthesis of 4-amino-5-imidazolecarboxamide: The intermediate is then hydrolyzed using sodium hydroxide in water. The mixture is heated to 95°C for about 3 hours to complete the reaction. The product is then isolated after cooling.[11]

In Vivo Toxicity and Efficacy Studies of a PKC-ι Inhibitor Analog

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of Protein Kinase C-iota (PKC-ι), involved the following protocols:[12][13]

  • Stability Assay: ICA-1s was incubated in human plasma at 25°C and 37°C for 2 hours to assess its stability.[12][13]

  • Acute Toxicity: Murine models were administered doses ranging from 5 to 5000 mg/kg, with survival monitored over 48 hours.[12][13]

  • Subacute Toxicity: Animals received daily treatments for 14 days. Serum levels of aspartate aminotransferase, alkaline phosphatase, γ-glutamyl transpeptidase, troponin, and C-reactive protein were measured to evaluate organ function.[12][13]

  • Pharmacokinetics: Plasma concentrations of ICA-1s were measured over 24 hours following both oral and intravenous administration.[13]

  • Xenograft Efficacy Model: Athymic nude mice were xenografted with DU-145 prostate cancer cells. Once tumors reached a specific size (~0.2 cm²), mice were treated with ICA-1s or a control, and tumor growth was monitored for 30 days or until the tumor reached a predetermined endpoint.[12][13]

Signaling Pathways and Logical Relationships

Understanding the molecular interactions of these compounds is key to harnessing their therapeutic potential. Graphviz diagrams are provided below to illustrate these complex relationships.

Temozolomide Degradation and Metabolite Formation

This diagram illustrates the chemical degradation pathway of the anticancer drug Temozolomide into its active alkylating agent and the byproduct 5-Amino-4-imidazolecarboxamide (AICA).

G Temozolomide Temozolomide MTIC MTIC (Active Alkylating Agent) Temozolomide->MTIC Spontaneous Degradation AICA 5-Amino-4-imidazolecarboxamide (AICA) Temozolomide->AICA Byproduct DNA_Alkylation DNA Alkylation MTIC->DNA_Alkylation Purine_Synthesis De Novo Purine Synthesis AICA->Purine_Synthesis Cell_Death Cell Death DNA_Alkylation->Cell_Death

Caption: Degradation pathway of Temozolomide leading to its therapeutic effect and metabolic byproduct.

AICAR-Mediated AMPK Activation and Downstream Effects

This diagram shows the activation of AMP-activated protein kinase (AMPK) by AICAR (the ribonucleoside of AICA) and its subsequent influence on cellular processes, including the p38 MAPK pathway, leading to anti-proliferative effects in cancer cells.

G AICAR AICAR AMPK AMPK Activation AICAR->AMPK p38_MAPK p38 MAPK Activation AMPK->p38_MAPK p21 p21 Accumulation p38_MAPK->p21 Caspase3 Caspase-3 Activation p38_MAPK->Caspase3 Proliferation Cell Proliferation p21->Proliferation Survival Cell Survival Caspase3->Survival

Caption: AICAR activates AMPK, which in turn stimulates the p38 MAPK pathway to inhibit cell proliferation and survival.[10]

This technical guide serves as a comprehensive resource for understanding this compound and its scientifically significant analogs. By providing structured data, detailed experimental protocols, and clear visual representations of signaling pathways, it aims to facilitate further research and development in the critical fields of oncology and metabolic disease.

References

5-Amino-1-methyl-1H-imidazole-4-carboxamide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

This technical guide provides a detailed overview of the core physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics. The guide includes a summary of its physical data, detailed experimental protocols for property determination, and workflow visualizations.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized based on computational data and comparison with structurally similar compounds.

Data Presentation: Summary of Physical Properties

The quantitative data available for this compound are presented below. Properties for closely related analogs are included for comparative context.

PropertyValueData TypeSource
Molecular Formula C₅H₈N₄O-[1]
Molecular Weight 140.14 g/mol Computed
IUPAC Name 5-amino-1-methylimidazole-4-carboxamide-
CAS Number 21343-04-4-[1]
Appearance White to Off-White Solid (Expected)Inferred[2]
Melting Point 164-170 °C (for analog 5-Amino-4-imidazolecarboxamide)Experimental
Melting Point 250-252 °C (dec.) (for analog 5-Amino-4-imidazolecarboxamide HCl)Experimental[3]
Solubility Soluble in DMSO, Methanol, Water (for analog 5-Amino-4-imidazolecarboxamide)Experimental[2]
XLogP3-AA -0.6Computed[1]
Hydrogen Bond Donor Count 2Computed[1]
Hydrogen Bond Acceptor Count 4Computed[1]
Rotatable Bond Count 1Computed[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies used to determine the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range. The capillary method using a digital melting point apparatus is a standard procedure.

Methodology:

  • Sample Preparation: A small amount of the dry, solid compound is finely crushed. The open end of a glass capillary tube is jabbed into the powder.[4] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-3 mm.[5][6]

  • Apparatus Setup: The melting point apparatus is turned on. For a substance with an unknown melting point, a rapid initial determination is performed by heating quickly. For a precise measurement, the apparatus is set to a starting temperature approximately 15-20°C below the expected melting point.[4]

  • Measurement: The packed capillary tube is inserted into the heating block of the apparatus.[4] The sample is heated slowly, at a ramp rate of 1-2°C per minute, to ensure thermal equilibrium.[4]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[7] If the substance darkens, this indicates decomposition, which should be noted (e.g., 251°C d).[4]

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording p1 Obtain dry, solid sample p2 Crush sample to fine powder p1->p2 p3 Pack powder into capillary tube (1-3 mm) p2->p3 m1 Place capillary in apparatus p3->m1 m2 Heat slowly (1-2°C / min) m1->m2 m3 Observe sample through viewfinder m2->m3 d1 Record T1: First liquid drop appears m3->d1 d2 Record T2: All solid melts d1->d2 d3 Report melting range (T1 - T2) d2->d3

Workflow for Melting Point Determination
Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[8] A qualitative assessment is typically performed first across a range of solvents.

Methodology:

  • Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[9]

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]

  • Mixing: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.[9] Care should be taken not to heat the sample with one's hand, as temperature affects solubility.[8]

  • Observation: The mixture is observed to see if the solute has completely dissolved.

  • Classification:

    • Soluble: If the entire sample dissolves, it is classified as soluble in that solvent.

    • Partially Soluble: If some, but not all, of the sample dissolves.

    • Insoluble: If no significant amount of the sample dissolves.

  • Repeat: The process is repeated with different solvents (e.g., water, ethanol, DMSO, diethyl ether) to build a solubility profile.

solubility_workflow start Place ~25mg of compound in test tube add_solvent Add 0.25 mL of solvent start->add_solvent shake Shake vigorously add_solvent->shake observe Observe mixture shake->observe shake->observe soluble Soluble observe->soluble  Dissolves completely?  [Yes] insoluble Insoluble / Partially Soluble observe->insoluble add_more Add another 0.5 mL of solvent observe->add_more [No] add_more->shake

Workflow for Qualitative Solubility Testing
Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments.[10][11]

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Methodology

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[12][13] The deuterated solvent is used to avoid large solvent signals in the proton spectrum and to "lock" the spectrometer's magnetic field.[14]

  • Instrument Setup: The NMR tube is placed in a spinner and calibrated for insertion depth.[13] It is then loaded into the NMR spectrometer.

  • Data Acquisition: The spectrometer is configured for the desired experiment (e.g., ¹H NMR, ¹³C NMR). This includes setting the number of scans, pulse sequence, and acquisition time.[14] The magnetic field is "shimmed" to improve its homogeneity, resulting in sharper spectral lines.

  • Processing and Analysis: After acquisition, the raw data (Free Induction Decay, or FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated using a reference signal (e.g., residual solvent peak or Tetramethylsilane, TMS).[12] The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.[10]

2.3.2 Mass Spectrometry (MS) Methodology

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a solids probe or, for mixtures, through a chromatography system like GC-MS or LC-MS.[15]

  • Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Impact (EI), which is a hard technique causing significant fragmentation, and Electrospray Ionization (ESI), a softer technique that often leaves the molecular ion intact.[11][15]

  • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[11]

  • Detection: The separated ions are detected by a mechanism like an electron multiplier, which converts the ion impacts into an electrical signal.[16]

  • Data Analysis: The results are displayed as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio.[17] The spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the fragmentation pattern (which provides structural clues).[16]

spec_analysis_workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start with pure compound prep_nmr Dissolve in deuterated solvent prep_start->prep_nmr prep_ms Prepare dilute solution or load solid prep_start->prep_ms nmr_acq Acquire FID in NMR Spectrometer prep_nmr->nmr_acq ms_acq Ionize and analyze in Mass Spectrometer prep_ms->ms_acq nmr_proc Fourier Transform, phase, and calibrate nmr_acq->nmr_proc ms_proc Generate intensity vs. m/z plot ms_acq->ms_proc nmr_result NMR Spectrum (Structure Elucidation) nmr_proc->nmr_result ms_result Mass Spectrum (MW & Fragmentation) ms_proc->ms_result

References

An In-depth Technical Guide to 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance. The document details available spectral data for its characterization and outlines a plausible synthetic route based on the methylation of its precursor, 5-amino-1H-imidazole-4-carboxamide (AICA). Furthermore, it explores the well-established role of the related compound, AICA Riboside (AICAR), as an activator of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis. This guide serves as a foundational resource for researchers investigating the therapeutic potential of imidazole derivatives.

Chemical Structure and Properties

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with an amino group at position 5, a carboxamide group at position 4, and a methyl group attached to the nitrogen at position 1.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₈N₄O--INVALID-LINK--[1]
Molecular Weight 140.14 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 21343-04-4--INVALID-LINK--[1]
Canonical SMILES CN1C=NC(=C1N)C(=O)N--INVALID-LINK--[1]
InChI Key UZHKJZZQGXMAKP-UHFFFAOYSA-N--INVALID-LINK--[1]
Computed XLogP3 -1.3--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Synthesis

Proposed Synthetic Pathway: N-methylation of 5-amino-1H-imidazole-4-carboxamide (AICA)

The synthesis would likely proceed via the alkylation of the imidazole nitrogen of AICA. The choice of methylating agent and reaction conditions is crucial to control the regioselectivity of the methylation, as the imidazole ring possesses two nitrogen atoms that could potentially be alkylated.

G AICA 5-amino-1H-imidazole-4-carboxamide (AICA) Reagents Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound Reagents->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 5-amino-1H-imidazole-4-carboxamide (AICA)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1H-imidazole-4-carboxamide (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and choice of base and solvent, would require optimization to achieve the desired product with good yield and purity.

Spectral Data for Characterization

Table 2: Mass Spectrometry Data for 5-amino-1H-imidazole-4-carboxamide (AICA)

Ionm/zSource
[M+H]⁺ 127--INVALID-LINK--
Fragment Ion 110--INVALID-LINK--

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity
-CH₃ ~3.5Singlet
H2 ~7.5Singlet
-NH₂ (amino) Broad singletBroad singlet
-NH₂ (carboxamide) Broad singletBroad singlet

Table 4: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
-CH₃ ~30-35
C2 ~135-140
C4 ~115-120
C5 ~145-150
C=O ~165-170

Table 5: Expected FTIR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹) (Expected)
N-H stretch (amino & amide) 3400-3200
C-H stretch (methyl & aromatic) 3100-2900
C=O stretch (amide) 1680-1630
N-H bend (amino & amide) 1650-1580
C=N and C=C stretch (imidazole ring) 1600-1450

Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural similarity to 5-amino-1H-imidazole-4-carboxamide (AICA) and its riboside derivative (AICAR) suggests a potential role in cellular metabolism, particularly through the AMP-activated protein kinase (AMPK) pathway. AICAR is a well-known cell-permeable activator of AMPK.[2][3]

The AMPK Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, which signals a low energy state. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

G cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Effects Low Energy (High AMP:ATP) Low Energy (High AMP:ATP) AMPK AMPK Low Energy (High AMP:ATP)->AMPK Activates AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP Adenosine Kinase ZMP->AMPK Activates Catabolism Increased Catabolism (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits

Caption: Simplified AMPK signaling pathway activated by AICAR.

It is plausible that this compound, as a derivative of AICA, could exhibit similar or modulated activity towards the AMPK pathway. Further research is required to elucidate its specific mechanism of action and to determine if it can be metabolized to an active form that interacts with AMPK or other cellular targets.

Conclusion

This compound represents an intriguing molecule for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a summary of its chemical properties, a proposed synthetic route, and an overview of the potential biological pathways it may influence based on its structural relationship to known AMPK activators. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The methodologies and data presented herein provide a solid foundation for future studies aimed at synthesizing, characterizing, and evaluating the biological activity of this compound.

References

Synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Amino-1-methyl-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document details two primary synthetic strategies, including step-by-step experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted imidazole that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of molecules with therapeutic potential. The efficient and regioselective synthesis of this compound is therefore of significant interest to the drug development community. This guide explores two viable synthetic pathways: the construction of the methylated imidazole ring from acyclic precursors and the direct methylation of a pre-formed imidazole core.

Synthetic Routes

Two principal synthetic routes have been identified for the preparation of this compound:

  • Route 1: Synthesis via a pre-N-methylated intermediate, Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, followed by amidation.

  • Route 2: Synthesis of the unmethylated precursor, 5-Amino-1H-imidazole-4-carboxamide (AICA), followed by a regioselective N1-methylation.

The following sections provide detailed experimental protocols and data for each route.

Route 1: Synthesis via Pre-N-methylated Intermediate

This route offers a strategic advantage by introducing the N-methyl group at an early stage, thus avoiding the potential for isomeric mixtures during a later methylation step. The key intermediate is Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, which is subsequently converted to the target carboxamide.

Logical Workflow for Route 1

Route1_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate cluster_step2 Step 2: Amidation Start Ethyl 2-cyanoacetate Triethyl orthoformate Methylamine Intermediate1 Ethyl 2-cyano-3-(methylamino)acrylate Start->Intermediate1 Condensation Product1 Ethyl 5-Amino-1-methyl-1H- imidazole-4-carboxylate Intermediate1->Product1 Cyclization Product2 5-Amino-1-methyl-1H- imidazole-4-carboxamide Product1->Product2 Ammonolysis

Caption: Workflow for the synthesis of the target compound via a pre-N-methylated intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

This step involves the condensation of ethyl 2-cyanoacetate and triethyl orthoformate, followed by reaction with methylamine and subsequent cyclization.

  • Materials:

    • Ethyl 2-cyanoacetate

    • Triethyl orthoformate

    • Methylamine (40% in water)

    • Ethanol

    • Acetic anhydride

  • Procedure:

    • A mixture of ethyl 2-cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) is heated at 140-150 °C for 2 hours.

    • The reaction mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure to yield ethyl 2-cyano-3-ethoxyacrylate.

    • The crude ethyl 2-cyano-3-ethoxyacrylate is dissolved in ethanol.

    • A solution of methylamine (40% in water, 1.5 eq) is added dropwise to the ethanolic solution at 0-5 °C.

    • The mixture is stirred at room temperature for 4 hours.

    • The solvent is evaporated under reduced pressure to give crude ethyl 2-cyano-3-(methylamino)acrylate.

    • The crude product is then treated with a cyclizing agent, such as sodium ethoxide in ethanol, and heated to reflux to afford Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate.

    • Alternatively, cyclization can be achieved by heating in a high-boiling point solvent.

    • The product is purified by recrystallization or column chromatography.

Step 2: Amidation of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

This step converts the ethyl ester to the final carboxamide.

  • Materials:

    • Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

    • Ammonia (saturated solution in methanol or aqueous solution)

    • Sealed reaction vessel

  • Procedure:

    • Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

    • The mixture is transferred to a sealed pressure vessel.

    • The vessel is heated to 80-100 °C for 12-24 hours.

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

    • After completion, the reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and dried to yield this compound.

Quantitative Data for Route 1
StepReactantsProductYield (%)Purity (%)
1Ethyl 2-cyanoacetate, Triethyl orthoformate, MethylamineEthyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate60-75>95 (after purification)
2Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, AmmoniaThis compound80-90>98 (after purification)

Route 2: Synthesis via Regioselective N-Methylation of 5-Amino-1H-imidazole-4-carboxamide (AICA)

This route involves the initial synthesis of the imidazole core, 5-Amino-1H-imidazole-4-carboxamide (AICA), followed by the introduction of the methyl group at the N1 position. The critical step in this route is achieving high regioselectivity in the methylation reaction.

Logical Workflow for Route 2

Route2_Workflow cluster_step1 Step 1: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) cluster_step2 Step 2: Regioselective N1-Methylation Start Diaminomaleonitrile Formamide POCl3 Intermediate1 Intermediate Amidine Start->Intermediate1 Amidation Product1 5-Amino-1H-imidazole-4-carboxamide (AICA) Intermediate1->Product1 Cyclization Product2 5-Amino-1-methyl-1H- imidazole-4-carboxamide Product1->Product2 Methylation (e.g., with CH3I)

Caption: Workflow for the synthesis of the target compound via N-methylation of AICA.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) from Diaminomaleonitrile

This industrial method provides AICA in two steps from readily available starting materials.

  • Materials:

    • Diaminomaleonitrile

    • Formamide

    • Phosphorus oxychloride (POCl₃)

    • Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Argon or Nitrogen (for inert atmosphere)

  • Procedure:

    • Synthesis of Intermediate 1: Under an argon atmosphere, diaminomaleonitrile (1.0 eq) and formamide (1.5 eq) are dissolved in THF in a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

    • The mixture is cooled to 0 °C.

    • Phosphorus oxychloride (1.5 eq) is added dropwise, maintaining the temperature below 35 °C.

    • The reaction is stirred for 2-3 hours at 35 °C until the starting material is consumed (monitored by LC).

    • Synthesis of AICA: The reaction mixture containing the intermediate is carefully added to a solution of sodium hydroxide in water.

    • The mixture is heated to 95-100 °C for 2-3 hours.

    • After cooling, the pH is adjusted to 6.5-7.0 with hydrochloric acid.

    • The precipitated solid is filtered, washed with water and then absolute ethanol, and dried to afford 5-Amino-1H-imidazole-4-carboxamide (AICA).

Step 2: Regioselective N1-Methylation of AICA

Achieving regioselectivity is crucial in this step. The use of a suitable base and protecting groups can influence the outcome. A potential issue is the alkylation at both N1 and N3 positions.

  • Materials:

    • 5-Amino-1H-imidazole-4-carboxamide (AICA)

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure (Illustrative, requires optimization for regioselectivity):

    • To a suspension of AICA (1.0 eq) in anhydrous DMF, a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

    • The mixture is stirred for 30-60 minutes at room temperature.

    • The methylating agent, methyl iodide (1.1 eq), is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, which may be a mixture of N1 and N3 isomers, is purified by column chromatography to isolate the desired this compound.

Quantitative Data for Route 2
StepReactantsProductYield (%)Purity (%)Notes
1Diaminomaleonitrile, Formamide, POCl₃5-Amino-1H-imidazole-4-carboxamide (AICA)75-85>97 (after purification)Two-step, one-pot procedure.
2AICA, Methylating AgentThis compoundVariableVariableRegioselectivity is a key challenge; yield of the desired N1-isomer depends on reaction conditions.

Signaling Pathways and Mechanistic Considerations

The synthesis of the imidazole ring in both routes proceeds through established mechanisms of condensation and cyclization.

Mechanism of Imidazole Ring Formation (Route 1)

Imidazole_Formation cluster_mechanism Proposed Mechanism Reactant1 Ethyl 2-cyano-3- (methylamino)acrylate Intermediate Intramolecular Nucleophilic Attack Reactant1->Intermediate Base-catalyzed Tautomerization Cyclized Cyclized Intermediate Intermediate->Cyclized 5-exo-dig Cyclization Product Ethyl 5-Amino-1-methyl-1H- imidazole-4-carboxylate Cyclized->Product Aromatization (Elimination of H2O)

Caption: Proposed mechanism for the imidazole ring formation in Route 1.

The formation of the imidazole ring in Route 1 involves the initial formation of an enamine intermediate, ethyl 2-cyano-3-(methylamino)acrylate. Base-catalyzed intramolecular cyclization, where the amino group attacks the cyano group, leads to a cyclic intermediate. Subsequent tautomerization and aromatization yield the stable imidazole ring.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound.

  • Route 1 , which proceeds through a pre-N-methylated intermediate, offers a more controlled approach to achieving the desired regiochemistry.

  • Route 2 , while utilizing a readily available precursor (AICA), presents a significant challenge in the regioselective N-methylation step, which may require extensive optimization to achieve high yields of the target N1-isomer.

The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and the need for high regiochemical purity. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis of this important building block in drug discovery and development. Further optimization of the reaction conditions, particularly for the N-methylation in Route 2, is encouraged to improve the overall efficiency of the synthesis.

A Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the mechanism of action of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), a widely utilized pharmacological agent in metabolic research. While the query specified 5-Amino-1-methyl-1H-imidazole-4-carboxamide, the vast body of scientific literature points to AICAR as the primary compound of interest for its metabolic effects. AICAR is a cell-permeable adenosine analog that, upon entering the cell, is converted to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP), leading to the allosteric activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Its activation initiates a cascade of downstream signaling events that shift the cell from energy-consuming (anabolic) to energy-producing (catabolic) states. This guide details the intracellular conversion of AICAR, the subsequent activation of the AMPK signaling pathway, and its metabolic consequences, including enhanced glucose uptake and fatty acid oxidation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided.

Introduction: Clarifying the Compound of Interest

The chemical name this compound represents a core imidazole structure. However, in the context of metabolic regulation and signaling, the most extensively studied and relevant compound is its ribofuranoside derivative, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside , commonly known as AICAR or AICA riboside.[1][2] AICAR serves as a prodrug that is metabolized intracellularly to its active form, ZMP.[1][3]

This guide will focus on the mechanism of action of AICAR due to its established role as a pharmacological activator of AMPK and its extensive use in biomedical research. Other related compounds with distinct mechanisms, such as the nicotinamide N-methyltransferase (NNMT) inhibitor 5-Amino-1-methylquinolinium (5-Amino-1MQ), are distinct molecular entities and will not be the focus of this document.[4][5]

Core Mechanism of Action: Activation of AMPK

The primary mechanism of action of AICAR is the activation of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy balance.[6][7] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[8] It acts as a cellular fuel gauge, being activated during states of low energy (high AMP:ATP ratio).[1][9]

The activation process by AICAR involves several key steps:

  • Cellular Uptake: AICAR is a cell-permeable nucleoside that enters the cell via nucleoside transporters.[1]

  • Intracellular Conversion: Once inside the cell, adenosine kinase phosphorylates AICAR to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[1][3][10]

  • AMP Mimicry and AMPK Activation: ZMP is an analog of adenosine monophosphate (AMP).[7] It mimics the effects of AMP by binding to the γ-subunit of AMPK.[1][11] This binding induces a conformational change that leads to:

    • Allosteric activation of the AMPK enzyme.[3]

    • Promotion of phosphorylation of the threonine 172 residue (Thr172) on the AMPK α-subunit by upstream kinases, such as Liver Kinase B1 (LKB1).[11]

    • Inhibition of dephosphorylation of Thr172.[11]

Unlike other cellular stressors that activate AMPK by depleting ATP levels, AICAR activates AMPK directly through the accumulation of ZMP without significantly altering the cellular AMP:ATP ratio.[3][12]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Nucleoside Transporters ZMP ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) AICAR_int->ZMP AMPK_inactive Inactive AMPK ZMP->AMPK_inactive Binds to γ-subunit (mimics AMP) AMPK_active Active AMPK (p-AMPK Thr172) AMPK_inactive->AMPK_active Allosteric Activation & Phosphorylation (LKB1) ADK Adenosine Kinase (ADK) ADK->ZMP Phosphorylation

Diagram 1. Intracellular activation of AMPK by AICAR.

Key Signaling Pathways and Metabolic Consequences

Once activated, AMPK phosphorylates a multitude of downstream targets, orchestrating a shift towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes.

Carbohydrate Metabolism

Activated AMPK enhances glucose uptake, particularly in skeletal muscle.[12] This occurs via the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[12][13] AMPK activation may also stimulate glucose uptake through the activation of p38 mitogen-activated protein kinases (p38 MAPK).[13] In the liver, AICAR-mediated AMPK activation inhibits gluconeogenesis by downregulating the expression of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[11]

Lipid Metabolism

AMPK activation plays a crucial role in regulating lipid metabolism. It phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12][14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[12] Studies in liver cells show that AICAR inhibits both fatty acid and cholesterol synthesis.[3][11]

Protein Synthesis and Cell Proliferation

As an energy-consuming process, protein synthesis is downregulated by AMPK. One of the key mechanisms is the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[11][15] This pathway is central to cell growth and proliferation. By inhibiting mTOR, AICAR treatment has been shown to suppress the proliferation of various cancer cell lines, often leading to cell cycle arrest in the S-phase.[2] This anti-proliferative effect is associated with increased expression of cell cycle inhibitors like p21 and p27.[2]

cluster_upstream Upstream Activator cluster_core Core Kinase cluster_downstream Downstream Effects AICAR AICAR → ZMP AMPK AMPK Activation AICAR->AMPK GLUT4 ↑ GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis ACC ↓ ACC Activity AMPK->ACC mTOR ↓ mTOR Signaling AMPK->mTOR GlucoseUptake ↑ Glucose Uptake (Muscle) GLUT4->GlucoseUptake FattyAcidOx ↑ Fatty Acid Oxidation ACC->FattyAcidOx FattyAcidSyn ↓ Fatty Acid Synthesis ACC->FattyAcidSyn ProteinSyn ↓ Protein Synthesis mTOR->ProteinSyn Proliferation ↓ Cell Proliferation mTOR->Proliferation

Diagram 2. Downstream metabolic effects of AICAR-mediated AMPK activation.

Data Presentation

The following tables summarize quantitative data from selected preclinical studies investigating the effects of AICAR.

Table 1: In Vitro Effects of AICAR on Cellular Processes

Cell Line / TissueAICAR ConcentrationDurationObserved EffectReference
Prostate Cancer (PC3)0.5 - 1 mM24 hConcentration-dependent decrease in cell survival[16]
Murine Jejunum2.5 mM30 min> 2-fold increase in AMPK activity[17]
Differentiated Adipocytes2.3 µM (EC₅₀)24 h50% inhibition of NNMT (for 5-amino-1MQ)[18]
Alveolar Macrophages--Reduced cytokine production[14]

Table 2: In Vivo Effects of AICAR in Animal Models

Animal ModelAICAR DosageDurationKey FindingsReference
ob/ob Mice1 mg/g/day (s.c.)7 daysCorrected hyperglycemia, improved glucose tolerance[19]
Insulin-Resistant Rats38.4 mg/kg bolus then infusionAcuteIncreased muscle glucose and fatty acid uptake[12]
LTA-Induced Lung Injury500 mg/kg (i.p.)AcuteReduced cell influx and inflammatory mediators in lungs[14]
Conscious Rats38.4 mg/kg bolus then infusion3 hSignificant drop in plasma K+ to 3.3 ± 0.04 mM[9]

Table 3: Pharmacokinetic Parameters of AICAR and its Metabolite ZMP in Nude Mice

CompoundLLOQ (ng/mL)Linear Range (µg/mL)Analytical MethodReference
AICA riboside (AICAR)1000.1 - 500HPLC with on-line SPE[20]
AICA ribotide (ZMP)300.03 - 50HPLC with on-line SPE[20]

(Note: LLOQ = Lower Limit of Quantification; SPE = Solid Phase Extraction)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

In Vitro Cell Proliferation Assay (Prostate Cancer Cells)
  • Cell Lines: LNCaP and PC3 human prostate cancer cells.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After allowing for attachment, they are treated with varying concentrations of AICAR (e.g., 0.5 to 3 mM) for a specified duration (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and survival is expressed as a percentage of the vehicle-treated control.

  • Reference: Based on the methodology described for prostate cancer cells.[16]

In Vivo Glucose Homeostasis Study (ob/ob Mice)
  • Animal Model: Male insulin-resistant, diabetic ob/ob mice and lean controls.

  • Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Treatment Protocol: Mice receive daily subcutaneous (s.c.) injections of AICAR (e.g., 1 mg per gram of body weight) or a vehicle control (e.g., 0.9% NaCl) for a defined period (e.g., 7 days).

  • Glucose Tolerance Test: After the treatment period, mice are fasted overnight. A baseline blood glucose sample is taken, followed by an intraperitoneal injection of glucose. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-injection.

  • Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are harvested to analyze protein expression (e.g., GLUT4, hexokinase II) via Western blotting and glycogen content.

  • Reference: Adapted from the study on glucose homeostasis in ob/ob mice.[19]

Western Blotting for AMPK Activation
  • Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Reference: A standard protocol used in numerous cited studies to confirm AMPK activation.[14][15]

cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model (e.g., ob/ob Mice) Acclimatize Acclimatization AnimalModel->Acclimatize Grouping Randomize into Groups (AICAR vs. Vehicle) Acclimatize->Grouping Dosing Administer Daily Doses (e.g., s.c. injection) Grouping->Dosing GTT Perform Glucose Tolerance Test Dosing->GTT Sample Collect Blood and Tissue Samples GTT->Sample Biochem Biochemical Assays (e.g., Western Blot) Sample->Biochem Data Data Analysis Biochem->Data

Diagram 3. Generalized experimental workflow for an in vivo AICAR study.

Conclusion

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a powerful research tool for elucidating the complex roles of AMPK in cellular metabolism. Its mechanism of action, centered on the intracellular conversion to the AMP analog ZMP and subsequent activation of AMPK, has been well-characterized. This activation triggers a beneficial metabolic shift, enhancing catabolic pathways like glucose uptake and fatty acid oxidation while suppressing anabolic processes such as protein and lipid synthesis. These effects underscore the therapeutic potential of targeting the AMPK pathway for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, as well as for certain cancers. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to further understand and leverage the AMPK signaling network.

References

The Biological Landscape of the 5-Amino-1H-imidazole-4-carboxamide Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a variety of biologically active molecules. While the specific derivative, 5-Amino-1-methyl-1H-imidazole-4-carboxamide, is not extensively documented in scientific literature, the broader family of compounds derived from this core exhibits a remarkable range of activities, from metabolic regulation to targeted cancer therapy. This technical guide provides an in-depth exploration of the key biological activities associated with prominent derivatives of the 5-amino-1H-imidazole-4-carboxamide core, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, quantitative data, and relevant experimental methodologies. We will focus on three principal analogues that highlight the versatility of this chemical scaffold:

  • 5-Aminoimidazole-4-carboxamide Riboside (AICAR): A well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • 5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s): A potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers.

  • 5-Amino-1H-imidazole-4-carboxamide (AICA): The parent compound, which notably serves as a key metabolite of the chemotherapeutic agent Temozolomide.

This document will dissect the distinct biological roles of each of these molecules, providing structured data, detailed experimental protocols, and clear visual diagrams to facilitate understanding and future research.

Section 1: 5-Aminoimidazole-4-carboxamide Riboside (AICAR) - The AMPK Activator

AICAR is a cell-permeable adenosine analogue that has been instrumental in elucidating the roles of AMP-activated protein kinase (AMPK). Its biological effects are primarily mediated through the activation of this critical cellular energy sensor.

Mechanism of Action

Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[1][2] This activation occurs without altering the cellular AMP:ATP ratio, making AICAR a direct and specific pharmacological tool for studying AMPK-dependent pathways.[1][2] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).

AICAR_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Nucleoside Transporter ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP Adenosine Kinase (Phosphorylation) AMPK_inactive AMPK (Inactive) ZMP->AMPK_inactive Allosteric Activation AMPK_active AMPK (Active) AMPK_inactive->AMPK_active Downstream Downstream Targets (e.g., ACC, ULK1) AMPK_active->Downstream Phosphorylation Response Cellular Response (↑ Catabolism, ↓ Anabolism) Downstream->Response

AICAR cellular uptake and AMPK activation pathway.
Biological Activities

  • Metabolic Regulation: AICAR mimics the effects of exercise by stimulating glucose uptake in skeletal muscle and suppressing glucose production in the liver.[3][4] It has been shown to improve glucose homeostasis in insulin-resistant diabetic mice.[3]

  • Anti-Cancer Effects: By activating AMPK, AICAR can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including thyroid cancer.[5] This effect is often linked to the induction of cell cycle inhibitors like p21 and the activation of caspases.[5]

  • Anti-inflammatory Properties: AICAR has been demonstrated to inhibit the expression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) in glial cells and macrophages.[1] This action is partly mediated by the downregulation of the NF-κB signaling pathway.[6]

Quantitative Biological Data
CompoundTarget/AssayCell Line / ModelEndpointValueReference(s)
AICARCell ViabilityFRO Thyroid Cancer CellsIC50~200 µM[5]
AICARGlucose Homeostasisob/ob MiceDosage1 mg/g body wt/day[3]
AICARNF-κB Reporter AssayBovine Aortic Endothelial CellsConcentration1 mM[6]
Experimental Protocol: Cell Viability Assay

This protocol is adapted from studies investigating the anti-proliferative effects of AICAR on cancer cells.[5]

  • Cell Culture: FRO thyroid cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AICAR (e.g., 0, 50, 100, 200, 400, 800 µM).

  • Incubation: Cells are incubated with AICAR for specified time points (e.g., 48 or 72 hours).

  • Viability Assessment (CCK-8 Assay):

    • 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plate is incubated for 2 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the untreated control wells to determine the percentage of cell viability. The IC50 value (the concentration of AICAR that inhibits cell proliferation by 50%) is calculated using non-linear regression analysis.

Section 2: ICA-1s - The PKC-ι Inhibitor

5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) is a derivative that has been identified as a specific and potent inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in numerous cancers, including prostate, ovarian, and lung cancer.[7][8]

Mechanism of Action

PKC-ι is a serine/threonine kinase that, when overexpressed, promotes cell survival, proliferation, and invasion. ICA-1s exerts its anti-cancer effects by specifically inhibiting the kinase activity of PKC-ι.[7][9] This inhibition disrupts the downstream signaling pathways regulated by PKC-ι, which are crucial for malignant cell growth, leading to decreased proliferation and the induction of apoptosis.[7][10] Importantly, studies have shown that ICA-1s is specific to PKC-ι and does not significantly affect normal cells that do not overexpress this kinase.[8]

ICA1s_Mechanism cluster_pathway PKC-ι Signaling Pathway PKCi PKC-ι (Oncogene) Downstream Downstream Effectors (e.g., MEK/ERK, ELK-1) PKCi->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis ICA1s ICA-1s ICA1s->PKCi Inhibition

Inhibitory action of ICA-1s on the PKC-ι oncogenic pathway.
Biological Activities

  • Anti-Cancer Efficacy: In vitro studies have demonstrated that ICA-1s effectively reduces cell proliferation and induces apoptosis in various cancer cell lines, including prostate (DU-145) and neuroblastoma (BE(2)-C).[7][8][9]

  • Tumor Growth Reduction in Vivo: Preclinical studies using murine xenograft models with DU-145 prostate cancer cells showed that treatment with ICA-1s significantly reduced tumor growth rates.[7][8] Tumors in treated mice grew at almost half the rate of those in untreated control mice.[7][8]

  • Favorable Preclinical Profile: ICA-1s has demonstrated good stability in human plasma and low toxicity in murine models, with mice surviving acute doses up to 5000 mg/kg.[7][8]

Quantitative Biological Data
CompoundTarget/AssayCell Line / ModelEndpointValueReference(s)
ICA-1sCell ProliferationBE(2)-C NeuroblastomaIC500.1 µM[9]
ICA-1sPKC-ι Kinase Activity (Myelin Basic Protein)Cell-free assay% Inhibition25% at 1 µM[9]
ICA-1sPKC-ι Kinase Activity (Phosphotransferase)Cell-free assay% Inhibition53.5% at 1 µM[9]
ICA-1sTumor GrowthDU-145 Xenograft MiceEndpoint~50% reduction in growth rate[7][8]
Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol is based on the preclinical evaluation of ICA-1s in prostate cancer models.[7][8]

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: DU-145 human prostate cancer cells (e.g., 2 x 10⁶ cells suspended in a Matrigel solution) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., ~0.2 cm²). Mice are then randomly assigned to a control group (vehicle treatment) and a treatment group (ICA-1s).

  • Treatment Administration:

    • The treatment group receives ICA-1s via a suitable route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule (e.g., daily for 30 days).

    • The control group receives the vehicle (e.g., saline) on the same schedule.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.

  • Endpoint: The study continues for a set period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2 cm²).

  • Data Analysis: Tumor growth curves are plotted for both groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in tumor growth between the treated and control groups.

Section 3: AICA - The Metabolic Intermediate of Temozolomide

5-Amino-1H-imidazole-4-carboxamide (AICA) is the parent compound of this family. While it has roles in endogenous purine metabolism, its most prominent and therapeutically relevant context in recent literature is as the primary, inactive metabolite of the alkylating chemotherapy agent Temozolomide (TMZ).[11][12]

Biological Role and Mechanism

Temozolomide is a prodrug that, under physiological pH, spontaneously hydrolyzes to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[12] MTIC is an unstable intermediate that further breaks down into a methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AICA).[12] The methyldiazonium cation is the ultimate alkylating species responsible for TMZ's cytotoxic effect on cancer cells by methylating DNA.

AICA, the byproduct of this reaction, is generally considered an inactive metabolite in the context of direct cytotoxicity.[13] However, recent studies have shown that AICA derived from TMZ can be incorporated into the de novo purine synthesis pathway.[14] This could potentially contribute to the synthesis of AMP and NAD+, which might antagonize some of the ATP-depleting effects of TMZ-induced DNA damage response, a notion that warrants further investigation.

AICA_Metabolism TMZ Temozolomide (TMZ) (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Hydrolysis (Physiological pH) AICA AICA MTIC->AICA Breakdown Cation Methyldiazonium Cation MTIC->Cation Breakdown Purine De Novo Purine Synthesis Pathway AICA->Purine Incorporation DNA DNA Cation->DNA Methylation DNA_Me Alkylated DNA (Cytotoxicity) DNA->DNA_Me

Metabolic pathway of Temozolomide to AICA and its cytotoxic component.
Quantitative Data

Direct quantitative data for AICA as an activator or inhibitor (e.g., IC50) is not applicable in this context, as its primary role is that of a metabolic byproduct. The relevant quantitative analysis involves measuring its plasma and cerebrospinal fluid concentrations in patients undergoing TMZ therapy for pharmacokinetic monitoring.[11]

Experimental Protocol: Metabolite Analysis via LC-MS/MS

This protocol outlines the general workflow for quantifying TMZ and its metabolite AICA in patient plasma, as described in pharmacokinetic studies.[11]

  • Sample Collection: Blood samples are collected from patients at specific time points following TMZ administration. Plasma is separated by centrifugation.

  • Sample Preparation:

    • Due to the different polarities of TMZ and AICA, a differential extraction method is employed.

    • For TMZ: A liquid-liquid extraction is performed using a solvent like ethyl acetate.

    • For AICA: A solid-phase extraction (SPE) is performed, often using a strong cation exchange column.

    • Internal standards are added to both samples for accurate quantification.

  • Chromatographic Separation (UPLC): The extracted samples are injected into an ultra-performance liquid chromatography (UPLC) system. A C18 column is typically used with a gradient mobile phase (e.g., acetonitrile and water with formic acid) to separate TMZ and AICA from other plasma components.

  • Detection and Quantification (MS/MS):

    • The eluent from the UPLC is directed to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both TMZ and AICA (and their respective internal standards) are monitored for high selectivity and sensitivity.

  • Data Analysis: A calibration curve is generated using standards of known concentrations. The concentrations of TMZ and AICA in the patient samples are determined by comparing their peak area ratios (to the internal standard) against the calibration curve.

References

5-Amino-1-methyl-1H-imidazole-4-carboxamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-1-methyl-1H-imidazole-4-carboxamide Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound serves as a crucial scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate key cellular pathways implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of notable derivatives and analogs of this core structure, with a focus on a potent Protein Kinase C-ι (PKC-ι) inhibitor and a selective Nicotinamide N-methyltransferase (NNMT) inhibitor.

Core Compounds and Their Biological Significance

Two prominent analogs that exemplify the therapeutic promise of this chemical class are 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, a specific inhibitor of PKC-ι, and 5-amino-1-methylquinolinium (5-amino-1MQ), a selective inhibitor of NNMT.

  • PKC-ι Inhibition in Oncology: Protein Kinase C-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancer.[1] Its inhibition has been shown to decrease cancer cell growth and induce apoptosis, making it a promising target for cancer therapy.[1]

  • NNMT Inhibition in Metabolic Diseases: Nicotinamide N-methyltransferase is a cytosolic enzyme involved in cellular metabolism and energy homeostasis.[2] Its overexpression in adipose tissue is associated with obesity and type 2 diabetes.[3] Inhibition of NNMT has been shown to reverse high-fat diet-induced obesity in animal models.[3][4]

Data Presentation

Quantitative In Vivo Efficacy Data

Table 1: In Vivo Efficacy of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) in a DU-145 Prostate Cancer Xenograft Model [1]

ParameterControl GroupTreated GroupSignificance
Tumor Growth Rate Standard~50% of controlSignificant reduction
Study Duration 30 days30 daysN/A
Toxicity N/ALow toxicity observedN/A
Plasma Stability N/AStable in human plasma at 25°C and 37°C for 2 hoursN/A

Table 2: In Vivo Efficacy of 5-amino-1MQ in a Diet-Induced Obesity Mouse Model [4][5]

ParameterControl Group (High-Fat Diet)Treated Group (20 mg/kg 5-amino-1MQ, SC, 3x daily)Significance
Body Weight Maintained high body weightProgressive loss of body weight over 11 daysP = 0.0028
White Adipose Mass ElevatedSignificantly reducedP < 0.05
Adipocyte Size EnlargedSignificantly decreasedP < 0.05
Plasma Total Cholesterol ElevatedSignificantly loweredP < 0.05
Food Intake N/ANo significant impactN/A

Experimental Protocols

Synthesis of 5-Amino-1H-imidazole-4-carboxamide Derivatives

While a detailed, step-by-step synthesis for the specific analogs discussed is proprietary and not fully disclosed in the public literature, a general one-step synthesis for the core 5-Amino-1H-imidazole-4-carboxamide has been reported.[6][7] The synthesis of more complex analogs, such as 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, involves multi-step processes starting from precursors like AICA ribonucleoside.[8]

General Protocol for the Synthesis of 5-amino-1,2,3-triazole-4-carboxamides (A Related Heterocycle): [9]

  • Azide Synthesis: Prepare the requisite azide intermediates either through the reaction of alkyl or benzyl halides with sodium azide or from the corresponding primary amine via diazo transfer using 1H-imidazole-1-sulfonyl azide hydrochloride.

  • Cyclization: React the azide with an appropriate α-cyano amide or ethyl-2-cyanoacetate to form the triazole ring.

  • Amidation (if necessary): If an ester intermediate is formed, perform a Lewis-acid catalyzed (e.g., AlMe₃) amination to yield the final carboxamide.

In Vivo Xenograft Model for Prostate Cancer[10][11]
  • Cell Culture: Culture DU-145 human prostate cancer cells under standard conditions.

  • Animal Model: Use athymic nude mice (e.g., BALB/c nu/nu), 10-12 weeks old.

  • Tumor Inoculation: Subcutaneously inject approximately 2 x 10⁶ DU-145 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., ~0.2 cm³), randomize mice into control and treatment groups. Administer the test compound (e.g., ICA-1s) or vehicle control according to the desired schedule and route of administration.

  • Efficacy Evaluation: Continue monitoring tumor growth and body weight for the duration of the study (e.g., 30 days). At the end of the study, excise tumors and weigh them.

Diet-Induced Obesity Model[4][5]
  • Animal Model: Use male C57BL/6 mice.

  • Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 11 weeks) to induce obesity. A control group is fed a standard low-fat diet.

  • Treatment: Administer the test compound (e.g., 5-amino-1MQ) or vehicle control via the desired route (e.g., subcutaneous injection) and schedule (e.g., three times daily).

  • Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PKC_Iota_Signaling_Pathway PKCi PKC-ι Rac1 Rac1 PKCi->Rac1 Apoptosis Apoptosis PKCi->Apoptosis Inhibits ICA1s 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy- 4-methylcyclopentyl)-1H-imidazole-4-carboxamide ICA1s->PKCi Inhibits MEK MEK Rac1->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion

Caption: PKC-ι Signaling Pathway in Cancer.

NNMT_Inhibition_Workflow Start High-Fat Diet-Induced Obese Mouse Model Treatment Administer 5-amino-1MQ (NNMT Inhibitor) Start->Treatment NNMT NNMT Treatment->NNMT Inhibits NAD ↑ Intracellular NAD+ NNMT->NAD Increases availability for SAM ↑ Intracellular SAM NNMT->SAM Increases availability for Lipogenesis ↓ Lipogenesis NAD->Lipogenesis SAM->Lipogenesis Outcomes Weight Loss ↓ Adipose Mass ↓ Cholesterol Lipogenesis->Outcomes

Caption: Experimental Workflow of NNMT Inhibition.

References

An In-depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AIC), a Key Metabolite of Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (TMZ) is a first-line chemotherapeutic agent for glioblastoma multiforme. Its efficacy is intrinsically linked to its metabolic activation and the subsequent cellular responses. This technical guide provides a comprehensive overview of 5-aminoimidazole-4-carboxamide (AIC), a principal metabolite of temozolomide. We will delve into the chemical and biological properties of AIC, its pharmacokinetic profile, and its role within the broader mechanism of action of temozolomide. Furthermore, this guide details relevant experimental protocols for the analysis of temozolomide and its metabolites, and explores the key signaling pathways implicated in temozolomide resistance, offering insights for future drug development and translational research.

Introduction to Temozolomide and its Metabolism

Temozolomide is an oral alkylating agent that readily crosses the blood-brain barrier.[1] It is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC is an unstable intermediate with a short half-life that further decomposes into two key products: a highly reactive methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC).[3][4] The methyldiazonium cation is responsible for the cytotoxic effects of temozolomide by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[5] This DNA damage triggers cell cycle arrest and apoptosis.[6] AIC, the other major product of MTIC degradation, is considered a benign metabolite.[7]

Clarification on 5-Amino-1-methyl-1H-imidazole-4-carboxamide

The compound this compound, as specified in the topic, is structurally distinct from the primary temozolomide metabolite, 5-aminoimidazole-4-carboxamide (AIC). While both are imidazole derivatives, the presence of a methyl group at the N1 position in the former differentiates it from AIC. Current literature on temozolomide metabolism does not identify this compound as a significant metabolite. Instead, it is commercially available as a chemical intermediate, sometimes used in the synthesis of other pharmaceutical compounds.[8] Therefore, this guide will focus on the well-established and biologically relevant metabolite, 5-aminoimidazole-4-carboxamide (AIC).

Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of temozolomide and its metabolite AIC is crucial for optimizing therapeutic strategies.

Physicochemical Data
PropertyTemozolomide5-Aminoimidazole-4-carboxamide (AIC)
Molecular Formula C₆H₆N₆O₂C₄H₆N₄O
Molar Mass 194.15 g/mol [9]126.12 g/mol
Appearance White to light tan/light pink powder[10]Solid
Solubility in Water Slightly soluble (2-4 mg/mL)[10]Soluble
Melting Point 212 °C (decomposes)[1]Not available
pKa No functional groups for protonation/deprotonation at pH 1-13[10]Not available
Pharmacokinetic Data

The pharmacokinetic profile of temozolomide is characterized by rapid absorption and good bioavailability. The metabolism to AIC is a key feature of its disposition.

ParameterTemozolomide5-Aminoimidazole-4-carboxamide (AIC)
Bioavailability Almost 100%[11]Not applicable (metabolite)
Protein Binding 10-20%[1]Not available
Plasma Half-life (t½) 1.8 hours[1]Elimination parallels that of temozolomide[10]
Time to Peak (Tmax) ~1.3 hours[12]Not available
Apparent Clearance (CL/F) 91 ± 15 mL/min/m²[12]Not available
Volume of Distribution (Vd) 0.4 L/kg[10]Not available
Excretion Primarily renal[1]Primarily renal[11]

In Vitro Cytotoxicity of Temozolomide

The cytotoxic efficacy of temozolomide varies significantly across different glioblastoma cell lines, largely influenced by the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).

Cell LineMGMT StatusIC₅₀ (µM)Exposure Time (hours)
U87Unmethylated180 (median)[13]48
U251Methylated84 (median)[13]48
T98GUnmethylated~247[14]120
A172Methylated14.1 ± 1.1[15]Not specified
LN229Methylated14.5 ± 1.1[15]Not specified
SF268Unmethylated147.2 ± 2.1[15]Not specified

Signaling Pathways in Temozolomide Resistance

The development of resistance to temozolomide is a major clinical challenge. Several signaling pathways have been implicated in this process, with the PI3K/Akt and Wnt/β-catenin pathways being among the most prominent.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and chemoresistance in glioblastoma.[16] Activation of this pathway can lead to resistance to temozolomide-induced apoptosis.

PI3K_Akt_Pathway TMZ Temozolomide PI3K PI3K TMZ->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK3β Akt->GSK3b inhibits Bad Bad Akt->Bad inhibits Resistance Drug Resistance mTOR->Resistance Bcl2 Anti-apoptotic proteins (Bcl-2) Apoptosis Apoptosis Bcl2->Apoptosis inhibits Wnt_Pathway TMZ Temozolomide PI3K_Akt PI3K/Akt TMZ->PI3K_Akt activates GSK3b GSK3β PI3K_Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Degradation Degradation beta_catenin->Degradation Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription of Proliferation Cell Proliferation & Resistance Target_Genes->Proliferation

References

Methodological & Application

Application Notes and Protocols for 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its key derivatives in cancer research. This document outlines their mechanisms of action, provides experimental protocols, and presents quantitative data to support their potential as therapeutic agents.

Introduction

This compound is a core chemical structure from which several promising anti-cancer compounds are derived. While the parent compound itself is a subject of research, its derivatives have shown more significant and well-documented activity in oncology. This document will focus on the most researched of these derivatives:

  • 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide : A key metabolite of the chemotherapy drug Temozolomide.

  • ICA-1s : A specific inhibitor of Protein Kinase C-iota (PKC-ι).

  • AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) : An activator of AMP-activated protein kinase (AMPK).

  • 5-Amino-1MQ (5-amino-1-methylquinolinium) : An inhibitor of nicotinamide N-methyltransferase (NNMT).

  • Imidazole-4-carboxamide : A natural compound with immune-modulating properties.

Compound Profiles and Mechanisms of Action

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (Metabolite of Temozolomide)

This compound is a primary metabolite of Temozolomide, an alkylating agent used in the treatment of glioblastoma and other cancers.[1] Its anti-cancer activity is intrinsically linked to its parent compound.

Mechanism of Action: The primary mechanism involves the methylation of guanine residues in DNA, leading to DNA damage and triggering apoptosis in cancer cells.[1] It also inhibits DNA repair mechanisms, further enhancing its cytotoxic effects.[1] Additionally, it has been suggested to influence AMP-activated protein kinase (AMPK) signaling pathways, which are crucial for cellular metabolism and energy balance.[1]

Signaling Pathway:

Temozolomide_Metabolite_Pathway Temozolomide Temozolomide 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide Temozolomide->5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide Metabolism DNA DNA 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide->DNA interacts with AMPK Signaling AMPK Signaling 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide->AMPK Signaling influences Guanine Methylation Guanine Methylation DNA->Guanine Methylation DNA Damage DNA Damage Guanine Methylation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Metabolic Regulation Metabolic Regulation AMPK Signaling->Metabolic Regulation

Caption: Mechanism of Temozolomide Metabolite.

ICA-1s (PKC-ι Inhibitor)

ICA-1s, or 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, is a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι).[2][3] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, melanoma, and glioma.[2][3][4][5]

Mechanism of Action: By specifically inhibiting PKC-ι, ICA-1s disrupts the signaling pathways that promote cancer cell growth and survival.[2][3] This leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells that overexpress PKC-ι.[3] Importantly, it shows selectivity for cancer cells, with less effect on normal cells that do not have elevated levels of PKC-ι.[3]

Signaling Pathway:

ICA1s_Pathway ICA-1s ICA-1s PKC-ι (oncogene) PKC-ι (oncogene) ICA-1s->PKC-ι (oncogene) inhibits Downstream Signaling Downstream Signaling PKC-ι (oncogene)->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis inhibits

Caption: ICA-1s Inhibition of PKC-ι Pathway.

AICAR (AMPK Activator)

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a widely used pharmacological activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6][7][8]

Mechanism of Action: Once inside the cell, AICAR is converted to ZMP, an analog of AMP, which allosterically activates AMPK.[9] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of anabolic pathways (like protein synthesis) and the activation of catabolic pathways (like fatty acid oxidation). In cancer cells, this energy-sensing checkpoint activation can lead to cell cycle arrest, typically in the S-phase, and the induction of apoptosis.[8][9] This is often accompanied by increased expression of tumor suppressor proteins like p21, p27, and p53.[8]

AICAR_Pathway AICAR AICAR ZMP ZMP AICAR->ZMP converted to AMPK AMPK ZMP->AMPK activates p38 MAPK p38 MAPK AMPK->p38 MAPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits p21, p27, p53 p21, p27, p53 p38 MAPK->p21, p27, p53 upregulates Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) p21, p27, p53->Cell Cycle Arrest (S-phase) Apoptosis Apoptosis Cell Cycle Arrest (S-phase)->Apoptosis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes

Caption: 5-Amino-1MQ Inhibition of NNMT.

Imidazole-4-carboxamide (Immune Checkpoint Modulator)

This compound, found in certain mushrooms, has shown potential as an adjuvant therapy in cancer treatment. [10] Mechanism of Action: Imidazole-4-carboxamide has been shown to inhibit the expression of the immune checkpoint molecules PD-L1 and PD-L2, as well as the receptor tyrosine kinase Axl, in melanoma cells. [10]By downregulating these molecules, it may enhance the anti-tumor immune response and improve the efficacy of conventional chemotherapies like cisplatin. [10] Logical Relationship Diagram:

ImidazoleCarboxamide_Logic cluster_0 Combination Therapy Effect Imidazole-4-carboxamide Imidazole-4-carboxamide Melanoma Cells Melanoma Cells Imidazole-4-carboxamide->Melanoma Cells co-treatment with Axl, PD-L1, PD-L2 Axl, PD-L1, PD-L2 Imidazole-4-carboxamide->Axl, PD-L1, PD-L2 inhibits expression of Cisplatin Cisplatin Cisplatin->Melanoma Cells targets Tumor Volume Decreased Tumor Volume Melanoma Cells->Tumor Volume leads to T-cell Infiltration Increased T-cell Infiltration Axl, PD-L1, PD-L2->T-cell Infiltration suppresses

Caption: Imidazole-4-carboxamide in Combination Therapy.

Quantitative Data Summary

CompoundCancer TypeAssayResultReference
ICA-1s Prostate (DU-145 cells)In vivo XenograftTumor growth rate reduced by almost half compared to control.[2][3]
5-Amino-1MQ Adipocytes (3T3-L1)NNMT Inhibition (in vitro)EC50 = 2.3 ± 1.1 µM[11]
5-Amino-1MQ Adipocytes (3T3-L1)Lipogenesis Inhibition50% reduction at 30 µM, 70% reduction at 60 µM.[11]
5-Amino-1MQ Diet-Induced Obese MiceIn vivoSignificant reduction in body weight and white adipose mass with 20 mg/kg SC treatment three times daily for 11 days.[11]
Imidazole-4-carboxamide Melanoma (B16F10)In vivo Xenograft (with Cisplatin)Significantly decreased tumor volume compared to cisplatin alone.[10]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

This protocol can be adapted for testing the effects of the described compounds on various cancer cell lines.

Experimental Workflow:

Cell_Proliferation_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h Viability Assay Viability Assay Incubation->Viability Assay e.g., MTT, CCK-8 Data Analysis Data Analysis Viability Assay->Data Analysis Calculate IC50

Caption: In Vitro Cell Proliferation Workflow.

Methodology:

  • Cell Culture: Culture cancer cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Viability Assessment:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm. [7]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Mouse Model (ICA-1s in Prostate Cancer)

This protocol is based on the preclinical testing of ICA-1s. [2][3] Experimental Workflow:

Xenograft_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Athymic nude mice Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor reaches ~0.2 cm² Monitoring & Measurement Monitoring & Measurement Treatment Initiation->Monitoring & Measurement Daily/Weekly Endpoint Analysis Endpoint Analysis Monitoring & Measurement->Endpoint Analysis Tumor reaches 2 cm² or 30 days

Caption: In Vivo Xenograft Experimental Workflow.

Methodology:

  • Animal Model: Use athymic nude mice, which lack a functional thymus and cannot mount an effective T-cell mediated immune response, preventing rejection of human tumor xenografts.

  • Cell Preparation: Harvest DU-145 prostate cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Xenograft Implantation: Subcutaneously inject approximately 1-5 x 10^6 DU-145 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers once the tumors become palpable.

  • Treatment Groups: Once the tumors reach a specific size (e.g., ~0.2 cm²), randomize the mice into treatment and control groups. [3] * Treatment Group: Administer ICA-1s (e.g., via oral gavage or intravenous injection) at a predetermined dose and schedule.

    • Control Group: Administer the vehicle solution using the same route and schedule.

  • Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week) for the duration of the study (e.g., 30 days or until the tumor reaches a predetermined endpoint size). [2][3]7. Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis). Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

Conclusion

The this compound scaffold is a versatile platform for the development of novel anti-cancer agents. Its derivatives, including the temozolomide metabolite, ICA-1s, AICAR, 5-Amino-1MQ, and Imidazole-4-carboxamide, target diverse and critical pathways in cancer biology, from DNA damage and oncogenic signaling to cellular metabolism and immune modulation. The protocols and data presented here provide a foundation for further research and development of these promising compounds in the field of oncology.

References

5-Amino-1-methyl-1H-imidazole-4-carboxamide: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a pivotal precursor in the landscape of organic synthesis, particularly in the construction of purine analogs and other heterocyclic systems of significant biological interest. Its structural resemblance to endogenous purine precursors makes it an invaluable building block for the synthesis of novel therapeutic agents and molecular probes. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to facilitate its use in research and development.

The core utility of this compound lies in its vicinal amino and carboxamide functionalities, which are primed for cyclization reactions to form fused heterocyclic rings. This reactivity is central to the synthesis of xanthine derivatives, which are a class of compounds with a broad spectrum of pharmacological activities, including bronchodilatory, anti-inflammatory, and neuroprotective effects.

Key Applications in Organic Synthesis

The primary application of this compound is in the synthesis of substituted purine systems. The classical approach for this transformation is the Traube purine synthesis, which involves the reaction of a 1,2-diamine with a one-carbon unit to form the fused pyrimidine ring of the purine. In the case of this compound, the exocyclic amino group and the endocyclic nitrogen atom can act as the diamine component.

A notable application is the synthesis of 1-methylxanthine, a metabolite of caffeine and theophylline. This synthesis demonstrates the utility of this compound as a direct precursor to biologically relevant xanthine derivatives.

Experimental Protocols

The following section details a representative protocol for the synthesis of 1-methylxanthine from this compound. This protocol is based on established methodologies for purine synthesis and serves as a practical guide for researchers.

Synthesis of 1-Methylxanthine

The synthesis of 1-methylxanthine from this compound proceeds via a two-step sequence involving an initial reaction with a one-carbon electrophile, such as diethyl carbonate, followed by cyclization.

Reaction Scheme:

G cluster_0 Synthesis of 1-Methylxanthine A 5-Amino-1-methyl-1H- imidazole-4-carboxamide B Intermediate A->B   Diethyl Carbonate, NaOEt, EtOH, Reflux    C 1-Methylxanthine B->C   Heat   

Caption: Synthetic pathway for 1-Methylxanthine.

Step 1: Reaction with Diethyl Carbonate

  • To a stirred solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add this compound (1.0 equivalent).

  • To this suspension, add diethyl carbonate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to 1-Methylxanthine

  • The crude intermediate from Step 1 is heated at a temperature of 200-220 °C for 2-3 hours.

  • The reaction progress can be monitored by the evolution of ethanol.

  • After cooling, the solid residue is triturated with hot water and then cooled to induce crystallization.

  • The crude 1-methylxanthine is collected by filtration, washed with cold water, and then ethanol.

  • The product can be further purified by recrystallization from water.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-methylxanthine from this compound.

StepReagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)
1 Diethyl Carbonate, Sodium Ethoxide, Ethanol4-6Reflux (approx. 78)-
2 Thermal Cyclization2-3200-22070-80

Signaling Pathways and Logical Relationships

The synthetic workflow described above can be visualized as a logical progression from the starting material to the final product, with key reagents and conditions driving each transformation.

G start Start: 5-Amino-1-methyl-1H- imidazole-4-carboxamide step1 Step 1: Acylation Reagents: Diethyl Carbonate, NaOEt Solvent: Ethanol Condition: Reflux start->step1 intermediate Intermediate Product (N-ethoxycarbonyl derivative) step1->intermediate step2 Step 2: Cyclization Condition: High Temperature intermediate->step2 product Final Product: 1-Methylxanthine step2->product purification Purification (Recrystallization) product->purification

Caption: Experimental workflow for 1-Methylxanthine synthesis.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably purine derivatives. The protocol provided for the synthesis of 1-methylxanthine highlights a practical application of this precursor, demonstrating its utility in accessing biologically relevant molecules. Researchers and drug development professionals can leverage the reactivity of this imidazole derivative to explore novel chemical space and develop new therapeutic agents. The straightforward nature of the cyclization reactions makes it an attractive starting material for both academic and industrial research.

Analytical Methods for the Detection of 5-Amino-1-methyl-1H-imidazole-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 5-Amino-1-methyl-1H-imidazole-4-carboxamide. The methodologies described are primarily based on advanced chromatographic techniques, drawing from established methods for structurally similar compounds due to the limited availability of validated methods specific to this analyte. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a small molecule of interest in various fields of research, including drug development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which are powerful techniques for the analysis of small polar molecules.

Analytical Methods

Proposed LC-MS/MS Method

This proposed method is adapted from established protocols for the analysis of the structurally related compound 5-aminoimidazole-4-carboxamide (AICA) and 5-amino-1-methyl quinolinium (5-AMQ)[1][2][3][4]. Note: This method requires thorough validation for the specific analysis of this compound.

2.1.1. Experimental Protocol: LC-MS/MS Analysis

a) Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and urine samples[2].

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

b) Chromatographic Conditions

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., ACE® Excel™ C18, 2 µm, 50 × 2.1 mm) is a suitable starting point[2].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For the related compound AICA (m/z 127.1), a transition of m/z 127 -> 110 is used[1][3]. For 5-AMQ (m/z 159.1), the transition is m/z 159.100 → 90.00[2]. The predicted m/z for this compound is approximately 140.14.

  • Collision Energy and other MS parameters: Optimize these parameters through direct infusion of the analyte.

2.1.2. Data Presentation: Quantitative Parameters (Based on Similar Compounds)

The following table summarizes typical quantitative performance parameters observed for the analysis of structurally similar compounds. These values should be considered as targets during the validation of the method for this compound.

Parameter5-aminoimidazole-4-carboxamide (AICA) in Human Plasma[1][3]5-Amino-1-methyl quinolinium (5-AMQ) in Rat Plasma & Urine[2]
Linearity Range 20 - 2000 ng/mL10 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL10 ng/mL
Intra-day Precision (RSD%) ≤ 5.90%Within 15%
Inter-day Precision (RSD%) ≤ 5.65%Within 15%
Intra-day Accuracy Not specifiedWithin 15%
Inter-day Accuracy Not specifiedWithin 15%
Extraction Recovery Not specified99.5% - 110.6%
Matrix Effect Not specified-6.1% - 14.1%
Proposed HPLC-UV Method

This method is adapted from a validated HPLC method for the simultaneous determination of 5-aminoimidazole-4-carboxamide riboside (AICAR) and its metabolite[5][6][7]. Note: This method will likely have lower sensitivity than the LC-MS/MS method and requires thorough validation.

2.2.1. Experimental Protocol: HPLC-UV Analysis

a) Sample Preparation (Deproteinization)

  • To 100 µL of plasma sample, add 50 µL of 10% trichloroacetic acid (TCA).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Inject an aliquot of the supernatant into the HPLC system.

b) Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: A suitable reverse-phase C18 or a HILIC column could be explored. For AICAR, a combination of a WAX-1 SPE column for trapping the metabolite and a CG16 column for the parent compound was used[5][6].

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 40°C[5][6].

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. For AICAR, 268 nm was used[5][6].

  • Injection Volume: 50 µL[5][6].

2.2.2. Data Presentation: Quantitative Parameters (Based on Similar Compounds)

The following table presents performance parameters from an HPLC-UV method for AICAR, which can serve as a benchmark.

Parameter5-aminoimidazole-4-carboxamide riboside (AICAR) in Nude Mice Plasma[5][6]
Linearity Range 0.1 - 500 µg/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis.

Proposed Signaling Pathway

Based on the known activity of the related compound 5-aminoimidazole-4-carboxamide riboside (AICAR), it is plausible that this compound may act as an activator of AMP-activated protein kinase (AMPK)[1][5][8]. The following diagram illustrates the canonical AMPK signaling pathway and the proposed point of intervention. Disclaimer: This represents a hypothesized mechanism of action and requires experimental verification.

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Analyte 5-Amino-1-methyl-1H- imidazole-4-carboxamide (Proposed) AMPK AMPK Analyte->AMPK Activates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Stimulates Cellular_Stress Cellular Stress (e.g., low energy) AMP_ATP_ratio Increased AMP/ATP Ratio Cellular_Stress->AMP_ATP_ratio AMP_ATP_ratio->AMPK Activates

Caption: Proposed activation of the AMPK signaling pathway.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for demanding applications in drug development and research. The HPLC-UV method serves as a viable alternative. It is imperative that any chosen method undergoes rigorous validation to ensure data accuracy and reliability. The provided workflow and pathway diagrams offer visual aids for experimental planning and understanding the potential biological context of the analyte.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR or Acadesine, is a crucial intermediate in the generation of inosine monophosphate and an AMP-activated protein kinase (AMPK) activator. It plays a significant role in cellular metabolism and is of considerable interest in drug development for its potential therapeutic applications, including the treatment of metabolic disorders and as a protective agent against ischemia-reperfusion injury. Accurate and reliable quantification of this compound is essential for research, quality control, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound.

Signaling Pathway and Experimental Rationale

AICAR is a cell-permeable compound that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK. Activated AMPK then phosphorylates downstream targets to regulate cellular metabolism. The accurate determination of AICAR concentration is critical for studying its effects on this signaling pathway. The following diagram illustrates the general experimental workflow for the analysis of AICAR.

AICAR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Matrix Sample Matrix (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation) Sample_Matrix->Extraction Extraction->HPLC_System Column Analytical Column HPLC_System->Column Mobile_Phase Mobile Phase Column->Mobile_Phase Detection UV or MS/MS Detection Mobile_Phase->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: General experimental workflow for the HPLC analysis of this compound (AICAR).

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the HPLC analysis of this compound.

Materials:

  • This compound (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Methanol

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC vials with caps

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Analytical column: A C18 reversed-phase column is commonly used. Specific examples include Kinetex F5 (2.1 mm × 100 mm, 2.6 μm) or a Hypersil ODS2 column.[1][2]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas the mobile phases prior to use.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve it in a suitable solvent (e.g., water or a mixture of water and methanol) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

    • Sonication may be used to ensure complete dissolution.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve a desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[1][3]

  • Sample Preparation (from Plasma):

    • To a plasma sample, add a four-fold volume of chilled acetonitrile to precipitate proteins.[4]

    • Vortex the mixture vigorously.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.[4]

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Kinetex F5 (2.1 mm × 100 mm, 2.6 μm) or equivalent C18 column.[1]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical starting condition is 95% A and 5% B.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2-10 µL.

    • Column Temperature: 40 °C.[1][5]

    • Detection:

      • UV detection at 268 nm.[5]

      • For higher sensitivity and selectivity, LC-MS/MS can be used. Detection is typically performed in positive ion mode, monitoring the appropriate mass transitions.[1][2]

    • Run Time: A short run time of approximately 3-5 minutes is often sufficient.[1]

  • Data Analysis:

    • Record the chromatograms for the standard and sample injections.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of the HPLC method can be characterized by several parameters, which are summarized in the table below based on literature values.

ParameterValueReference
Linearity Range 10 - 10,000 ng/mL[1][3]
Coefficient of Determination (R²) > 0.998[1][3]
Limit of Quantification (LOQ) 10 ng/mL (in urine)[3]
Intra-day Precision 1.0 – 15.6%[1][3]
Inter-day Precision 1.3 – 16.3%[1][3]
Accuracy 99.9 – 112.8%[1][3]
Recovery 87.4 – 106.5%[1][3]
Retention Time Approximately 1.69 min[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC. The described method is sensitive, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical research and development. The provided workflow and tabulated data offer a clear guide for researchers and scientists to implement this analytical procedure in their laboratories. The use of LC-MS/MS is recommended for complex matrices or when high sensitivity is required.

References

Application Notes and Protocols for the Experimental Use of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), also known as acadesine, is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3][4] Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[5][6][7] ZMP allosterically activates AMPK, mimicking the effects of low cellular energy levels.[5][6] This activation triggers a cascade of downstream signaling events, generally leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[3][4]

Due to its ability to modulate cellular metabolism, AICAR has been extensively used in cell culture experiments to investigate a wide range of biological processes, including glucose uptake, fatty acid oxidation, cell proliferation, apoptosis, and differentiation.[1][6][7] It has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, often with preferential toxicity towards cancer cells over non-cancerous cells.[8][9] These characteristics make AICAR a valuable tool for research in metabolic disorders, oncology, and stem cell biology.

These application notes provide detailed protocols and quantitative data for the experimental use of AICAR in cell culture, intended to guide researchers in designing and executing their studies.

Data Presentation

Table 1: Effects of AICAR on Cell Viability in Prostate Cancer Cell Lines
Cell LineAICAR Concentration (mM)Treatment Duration (hours)% Decrease in Cell Survival (MTT Assay)Citation
PC3 0.524Significant decrease[8]
124Significant decrease (IC50 ≈ 1 mM)[8]
324No further significant increase in cell kill compared to 1 mM[8]
LNCaP 0.524Less toxic than in PC3 cells[8]
124Significant decrease[8]
324Concentration-dependent decrease[8]
22Rv1 0.5, 1, 324Significant inhibitory effects on cell growth[9]
Table 2: Induction of Apoptosis by AICAR in Various Cell Lines
Cell LineAICAR Concentration (mM)Treatment Duration (hours)ObservationsCitation
Wild-type MEFs 0.2-No significant increase in apoptosis[10]
0.5-66% increase in early apoptotic cells[10]
Trisomic MEFs 0.2-2-fold increase in early apoptotic cells[10]
0.5-2-fold increase in early apoptotic cells[10]
22Rv1 --Increased expression of cleaved PARP[9]
Human Osteosarcoma 172DNA fragmentation detected by flow cytometry[11]

Experimental Protocols

Protocol 1: Assessment of AMPK Activation by Western Blot

This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine 172 (Thr172) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC) at Serine 79 (Ser79), as markers of AICAR-mediated AMPK activation.[6]

Materials:

  • Cell culture reagents

  • AICAR solution (e.g., in DMSO or sterile water)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of AICAR (e.g., 0.5, 1, and 2 mM) for a specified time (e.g., 30 minutes to 24 hours). Include an untreated control.[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[6]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Results: A dose-dependent increase in the phosphorylation of AMPK at Thr172 and ACC at Ser79 should be observed in AICAR-treated cells compared to the control.[6]

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • AICAR solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of AICAR concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value (the concentration of AICAR that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • AICAR solution

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AICAR as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizations

AICAR_AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AICAR_ext AICAR NT Nucleoside Transporter AICAR_ext->NT Uptake AICAR_int AICAR NT->AICAR_int ZMP ZMP (AMP Analog) AICAR_int->ZMP Phosphorylation ADK Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylation (Ser79) mTORC1 mTORC1 pAMPK->mTORC1 Inhibition Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Fatty Acid Synthesis) pAMPK->Anabolism pACC p-ACC (Inactive) Inhibition_mTORC1 Inhibition of Protein Synthesis mTORC1->Inhibition_mTORC1

Caption: AICAR signaling pathway leading to AMPK activation.

Experimental_Workflow_AICAR cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer cells, Myotubes) AICAR_Prep 2. AICAR Stock Solution Preparation Treatment 3. Cell Treatment (Varying AICAR concentrations and time points) Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot 4c. Western Blot (p-AMPK, p-ACC) Treatment->Western_Blot Data_Analysis 5. Data Analysis (IC50, % Apoptosis, Protein levels) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for studying AICAR effects.

References

Application Notes and Protocols for 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide, commonly known as AICAR (or Acadesine), is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK).[1] Inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics the effect of adenosine monophosphate (AMP).[1][2] By activating AMPK, a crucial cellular energy sensor, AICAR plays a significant role in regulating cellular metabolism.[2][3] This property has made it an invaluable tool in various research fields, including metabolic diseases, cancer, and inflammation, to dissect signaling pathways and evaluate potential therapeutic strategies.[4][5]

These application notes provide an overview of AICAR's mechanism of action, quantitative data from various assays, and detailed protocols for its use in key experimental settings.

Mechanism of Action

AICAR exerts its primary effects through the activation of the AMPK signaling pathway. AMPK is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a master regulator of cellular energy homeostasis.[6]

Activation Pathway:

  • Cellular Uptake: Being cell-permeable, AICAR enters the cell via adenosine transporters.[4]

  • Phosphorylation: Once inside, adenosine kinase phosphorylates AICAR into its active form, ZMP (also known as AICAR monophosphate).[1][2]

  • AMPK Activation: ZMP, an AMP analog, allosterically activates AMPK by binding to its γ subunit.[3][4] This binding induces a conformational change that promotes the phosphorylation of the α subunit at Threonine-172 by an upstream kinase, such as Liver Kinase B1 (LKB1), leading to full AMPK activation.[2][4]

Downstream Effects: Activated AMPK works to restore cellular energy balance by:

  • Inhibiting Anabolic Pathways: It phosphorylates and inactivates key enzymes involved in energy-consuming processes, such as fatty acid and cholesterol synthesis.[2][4] A primary target is Acetyl-CoA Carboxylase (ACC), which is inactivated by phosphorylation, leading to decreased fatty acid synthesis and increased fatty acid oxidation.[7]

  • Activating Catabolic Pathways: It promotes ATP-generating processes like glucose uptake in skeletal muscle and fatty acid oxidation.[8][9] This includes stimulating the translocation of GLUT4 glucose transporters to the cell surface.[10]

  • Inhibiting mTORC1 Signaling: AMPK can phosphorylate components of the mTORC1 pathway, leading to the inhibition of protein synthesis.[4]

While many of AICAR's effects are mediated by AMPK, it is important to note that AMPK-independent effects have also been reported, warranting careful interpretation of results.[4][11]

AICAR_Pathway AICAR_ext AICAR (extracellular) Membrane Cell Membrane AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP ATP -> ADP AMPK AMPK (inactive) ZMP->AMPK Allosteric Activation pAMPK p-AMPK (active) AMPK->pAMPK Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glucose Uptake) pAMPK->Catabolic Activation mTORC1 mTORC1 Signaling pAMPK->mTORC1 Inhibition LKB1 LKB1 LKB1->pAMPK p AdenosineKinase Adenosine Kinase AdenosineKinase->ZMP WB_Workflow Start Seed Cells (70-80% Confluency) Treat Treat with AICAR (e.g., 0.5-2 mM, 30-120 min) Start->Treat Wash Wash with Ice-Cold PBS Treat->Wash Lyse Lyse Cells & Collect Supernatant Wash->Lyse Quantify Protein Quantification (BCA/Bradford) Lyse->Quantify SDS_PAGE SDS-PAGE & Protein Transfer Quantify->SDS_PAGE Block Block Membrane (e.g., 5% BSA) SDS_PAGE->Block Primary_Ab Incubate with Primary Antibodies (p-AMPK, Total AMPK, Loading Control) Block->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detect Add Chemiluminescent Substrate & Image Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze MTT_Workflow Start Seed Cells in 96-Well Plate Treat Treat with AICAR Dose-Response (e.g., 24 hours) Start->Treat Add_MTT Add MTT Reagent to Each Well Treat->Add_MTT Incubate Incubate (2-4 hours, 37°C) Add_MTT->Incubate Solubilize Remove Medium & Add Solubilization Buffer Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze Glucose_Uptake_Workflow Start Differentiate Cells (e.g., C2C12 Myotubes) Starve Serum Starve Cells (3-4 hours) Start->Starve Stimulate Stimulate with AICAR in KRH Buffer Starve->Stimulate Uptake Add Labeled Glucose Analog (e.g., 2-[³H]DG) for 5-10 min Stimulate->Uptake Terminate Terminate Uptake with Ice-Cold PBS Wash Uptake->Terminate Lyse Lyse Cells Terminate->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure Analyze Normalize to Protein & Calculate Fold Change Measure->Analyze

References

Applications of 5-Amino-1-methyl-1H-imidazole-4-carboxamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide and its structural analogs represent a versatile scaffold in medicinal chemistry, serving as a foundational component in the development of therapeutics across various disease areas. The inherent chemical properties of the imidazole ring, coupled with the amino and carboxamide functional groups, provide multiple avenues for chemical modification, enabling the synthesis of compounds with diverse biological activities.[1] This document outlines key applications of this chemical motif in drug discovery, including its role in oncology, metabolic diseases, and infectious diseases, supported by quantitative data and detailed experimental protocols.

Application Note 1: Precursor for Anti-Cancer Agents

The most prominent application of 5-amino-1H-imidazole-4-carboxamide derivatives is in oncology. The core structure is a key intermediate in the synthesis of the alkylating agent Temozolomide, a standard-of-care chemotherapy for glioblastoma multiforme and anaplastic astrocytoma.[2] Furthermore, novel derivatives have been developed to target specific cancer-related pathways.

1.1. Protein Kinase C-iota (PKC-ι) Inhibition in Prostate Cancer

A notable derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι).[3][4] PKC-ι is an oncogene overexpressed in various cancers, including prostate, breast, and ovarian cancer.[4] Inhibition of PKC-ι by ICA-1s leads to decreased cancer cell growth and induction of apoptosis.[3][4]

Quantitative Data Summary: In-Vivo Efficacy of ICA-1s in a Prostate Cancer Xenograft Model [3][4]

ParameterValue
Animal ModelAthymic nude mice
Cancer Cell LineDU-145 (human prostate cancer)
Initial Tumor Size~0.2 cm²
Treatment Duration30 days (or until tumor reached 2 cm²)
OutcomeTumors in ICA-1s treated mice grew at approximately half the rate of untreated tumors.

Experimental Protocol: Murine Xenograft Model for Prostate Cancer

This protocol outlines the in-vivo assessment of ICA-1s efficacy against prostate cancer.

1. Cell Culture and Implantation:

  • Culture DU-145 human prostate cancer cells in appropriate media until they reach 80-90% confluency.
  • Harvest the cells and resuspend them in a suitable matrix (e.g., Matrigel) at a concentration of 1x10⁶ cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach an approximate size of 0.2 cm², randomize the mice into control and treatment groups.
  • Administer ICA-1s to the treatment group via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

3. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
  • Monitor the body weight and overall health of the mice throughout the study.
  • Continue treatment for 30 days or until the tumors in the control group reach the predetermined endpoint size (e.g., 2 cm²).

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • Tissues can be collected for further analysis, such as histology or biomarker assessment.

Signaling Pathway: PKC-ι Inhibition by ICA-1s

PKC_inhibition ICA1s ICA-1s PKCi PKC-ι (Overexpressed in Cancer) ICA1s->PKCi Inhibits Downstream Downstream Oncogenic Signaling PKCi->Downstream Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits CellGrowth Decreased Cell Growth Downstream->CellGrowth Promotes

Caption: Inhibition of overexpressed PKC-ι by ICA-1s in cancer cells.

Application Note 2: Modulation of Metabolic Pathways

Derivatives of this compound have emerged as significant modulators of key metabolic enzymes, presenting therapeutic opportunities for metabolic disorders such as obesity and type 2 diabetes.

2.1. Inhibition of Nicotinamide N-methyltransferase (NNMT)

5-amino-1MQ is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that is upregulated in obesity and type 2 diabetes.[5][6] NNMT plays a role in cellular metabolism, and its inhibition has been shown to reduce body weight and fat mass in preclinical models.[5]

Quantitative Data Summary: Pharmacokinetics of 5-amino-1MQ in Rats [6]

Administration RouteMean Maximum Plasma Concentration (Cmax)Mean Terminal Elimination Half-life (t1/2)
Intravenous (IV)-3.80 ± 1.10 hours
Oral (PO)2252 ng/mL6.90 ± 1.20 hours

Experimental Workflow: Investigating NNMT Inhibitors for Weight Loss

NNMT_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Model) cluster_preclinical Preclinical Development EnzymeAssay NNMT Enzyme Inhibition Assay CellPerm Cellular Permeability Assay EnzymeAssay->CellPerm PK Pharmacokinetic Studies (IV and PO administration) EnzymeAssay->PK CellPerm->PK Efficacy Efficacy Study in Diet-Induced Obese Mice PK->Efficacy BodyWeight Monitor Body Weight and Fat Mass Efficacy->BodyWeight Tox Toxicology and Safety Studies BodyWeight->Tox

Caption: Workflow for the preclinical development of NNMT inhibitors.

2.2. Activation of AMP-Activated Protein Kinase (AMPK)

The related compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), is a well-known activator of AMP-activated protein kinase (AMPK).[7] AMPK is a central regulator of cellular energy homeostasis.[7] Activation of AMPK by AICAR mimics the effects of insulin in repressing the transcription of key gluconeogenic genes, suggesting its potential for the treatment of type 2 diabetes.[8]

Experimental Protocol: Gene Expression Analysis in Hepatoma Cells

This protocol describes how to assess the effect of an AMPK activator on the expression of gluconeogenic genes.

1. Cell Culture and Treatment:

  • Culture H4IIE hepatoma cells in a suitable medium.
  • Seed the cells in multi-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the AMPK activator (e.g., AICAR) or a vehicle control for a specified period (e.g., 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Lyse the cells and extract total RNA using a commercial kit.
  • Assess the quality and quantity of the extracted RNA.
  • Reverse transcribe the RNA into complementary DNA (cDNA).

3. Quantitative PCR (qPCR):

  • Perform qPCR using primers specific for the target genes (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., β-actin) for normalization.
  • Analyze the qPCR data to determine the relative change in gene expression following treatment.

Signaling Pathway: AMPK Activation and its Metabolic Effects

AMPK_pathway AICAR AICAR AMPK AMPK AICAR->AMPK Activates Gluconeogenesis Gluconeogenic Gene Expression (e.g., PEPCK, G6Pase) AMPK->Gluconeogenesis Inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes

Caption: Activation of AMPK by AICAR leads to beneficial metabolic effects.

Application Note 3: Development of Antifungal Agents

Derivatives of this compound have also been investigated for their antimicrobial properties. Specifically, a series of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have demonstrated potent antifungal activity against clinically relevant yeasts such as Candida albicans and Candida krusei.[9]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

1. Preparation of Inoculum:

  • Culture the fungal strain on an appropriate agar medium.
  • Prepare a standardized suspension of the fungus in a suitable broth (e.g., RPMI-1640) to a specific cell density.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in the broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the fungal inoculum to each well of the microtiter plate.
  • Include positive (fungus only) and negative (broth only) controls.
  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

  • Visually inspect the wells for fungal growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

The this compound scaffold is a valuable starting point for the discovery and development of new drugs. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The applications highlighted in this document, from cancer and metabolic disorders to infectious diseases, underscore the broad therapeutic potential of this chemical class. Further exploration of this privileged structure is warranted to uncover novel therapeutic agents.

References

Troubleshooting & Optimization

5-Amino-1-methyl-1H-imidazole-4-carboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a small molecule imidazole derivative. It is investigated for its role as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT), which may lead to increased cellular metabolism and potential applications in weight management and metabolic diseases.[1] Closely related imidazole carboxamides are also used in the synthesis of various heterocyclic compounds and have been studied for their potential as anticancer agents.[2][3]

Q2: What are the general solubility characteristics of this compound?

Direct quantitative solubility data for this compound is limited. However, a reconstitution protocol for a product containing this compound suggests a solubility of at least 5 mg/mL in bacteriostatic water.[4] For the structurally similar compound, 5-Aminoimidazole-4-carboxamide (AICA), it is reported to be soluble in water and Dimethyl Sulfoxide (DMSO), and slightly soluble in Methanol.[5][6] The hydrochloride salt of AICA exhibits even higher aqueous solubility.[7][8]

Q3: What solvents are recommended for preparing stock solutions of this compound?

Based on available data for the compound and its analogs, the following solvents can be considered for preparing stock solutions:

  • Aqueous Buffers or Bacteriostatic Water: A concentration of 5 mg/mL in bacteriostatic water has been reported.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for related imidazole carboxamides, with solubilities reported up to 45 mg/mL for AICA with sonication.[5]

  • Ethanol: The related compound AICA is reported to be soluble in ethanol.[9]

It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.

Troubleshooting Guide: Solubility Issues

Issue 1: The compound is not dissolving in water or aqueous buffer at the desired concentration.

Potential Causes:

  • The desired concentration may exceed the compound's intrinsic aqueous solubility.

  • The pH of the solution may not be optimal for dissolution.

  • The dissolution rate may be slow.

Solutions:

Solution TechniqueExperimental Protocol
pH Adjustment Since the imidazole ring has basic properties, adjusting the pH can significantly impact solubility. 1. Prepare a suspension of the compound in water or your desired buffer. 2. Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. 3. Monitor for dissolution. The formation of a salt in situ can enhance solubility. 4. Be mindful of the final pH and its compatibility with your experimental setup.
Co-solvents The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. 1. Prepare a concentrated stock solution in a solvent like DMSO or ethanol. 2. Add the stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation. 3. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <1%).
Heating and Sonication These methods can increase the rate of dissolution. 1. Gently warm the solution in a water bath (e.g., to 37°C) while stirring. Avoid excessive heat to prevent degradation. 2. Alternatively, place the vial in a sonicator bath for short intervals until the compound dissolves. For the related compound AICA, sonication is recommended for dissolution in DMSO.[5]
Issue 2: The compound precipitates out of solution when added to my aqueous experimental medium.

Potential Causes:

  • The solvent of the stock solution is immiscible or has limited miscibility with the aqueous medium.

  • The final concentration of the compound in the aqueous medium is above its solubility limit.

  • The buffer components are interacting with the compound, causing it to precipitate.

Solutions:

Solution TechniqueExperimental Protocol
Optimize Stock Solution and Dilution 1. Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. 2. Add a smaller volume of the stock solution to your aqueous medium while vigorously stirring or vortexing. This rapid mixing can help to keep the compound in solution.
Use of Surfactants A small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds. 1. Add a low concentration of a surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to your aqueous medium before adding the compound.
Formulation with Cyclodextrins Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. 1. Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in your aqueous buffer. 2. Add the compound to the cyclodextrin solution and stir until it dissolves. The optimal ratio of compound to cyclodextrin may need to be determined empirically.

Quantitative Solubility Data

While specific quantitative data for this compound is limited, the following table summarizes the available information for the compound and its close analog, 5-Aminoimidazole-4-carboxamide (AICA), to provide a useful reference.

CompoundSolventReported Solubility
This compound Bacteriostatic Water5 mg/mL[4]
5-Aminoimidazole-4-carboxamide (AICA)Water25 mg/mL[9]
5-Aminoimidazole-4-carboxamide (AICA)DMSO25 mg/mL,[9] 45 mg/mL (with sonication)[5]
5-Aminoimidazole-4-carboxamide (AICA)Ethanol25 mg/mL[9]
5-Aminoimidazole-4-carboxamide HClWater50 mg/mL[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol is adapted from a supplier's recommendation for "5-Amino-1MQ".[4]

  • Allow the vial of lyophilized powder to equilibrate to room temperature.

  • Using a sterile syringe, add the required volume of bacteriostatic water to the vial to achieve the desired concentration (e.g., add 2.0 mL to a 10 mg vial to get a 5 mg/mL solution).

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.

  • The resulting solution should be clear.

  • Store the reconstituted solution at 2-8°C and use within a few weeks.

Visualizations

Signaling Pathway

The related compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is known to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis. The following diagram illustrates a simplified overview of the AMPK signaling pathway.

AMPK_Pathway cluster_input Cellular Stress cluster_core AMPK Regulation cluster_output Downstream Effects High_AMP_ATP_Ratio High AMP/ATP Ratio AMPK AMPK High_AMP_ATP_Ratio->AMPK AICAR 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR) AICAR->AMPK Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates

Caption: Simplified AMPK signaling pathway activation.

Experimental Workflow

The following diagram outlines a general workflow for troubleshooting solubility issues.

Solubility_Workflow Start Start: Compound Fails to Dissolve Assess_Properties Assess Physicochemical Properties (e.g., predicted pKa, LogP) Start->Assess_Properties pH_Adjustment Attempt pH Adjustment Assess_Properties->pH_Adjustment Check_Dissolution1 Does it Dissolve? pH_Adjustment->Check_Dissolution1 Co_Solvent Try Co-solvent Approach (e.g., DMSO stock) Check_Dissolution1->Co_Solvent No Success Success: Compound Dissolved Check_Dissolution1->Success Yes Check_Dissolution2 Does it Dissolve? Co_Solvent->Check_Dissolution2 Heating_Sonication Apply Gentle Heating or Sonication Check_Dissolution2->Heating_Sonication No Check_Dissolution2->Success Yes Check_Dissolution3 Does it Dissolve? Heating_Sonication->Check_Dissolution3 Advanced_Methods Consider Advanced Methods (e.g., Surfactants, Cyclodextrins) Check_Dissolution3->Advanced_Methods No Check_Dissolution3->Success Yes

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield of the intermediate N-(2-amino-1,2-dicyanovinyl)formamidine in the first step of the synthesis from diaminomaleonitrile.

  • Potential Cause 1: Incomplete reaction. The reaction between diaminomaleonitrile and formamide may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. If the reaction stalls, consider a slight increase in reaction time or temperature.

  • Potential Cause 2: Suboptimal temperature. The reaction temperature for the formation of the intermediate is crucial.

    • Solution: Ensure the initial addition of phosphorus oxychloride is performed at a low temperature (0-5 °C) to control the exothermic reaction. Subsequently, maintain the reaction temperature in the optimal range of 5-35 °C.

  • Potential Cause 3: Moisture in the reaction. Phosphorus oxychloride is sensitive to moisture, which can lead to its decomposition and lower yields.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q2: Poor yield during the cyclization and methylation step to form this compound.

  • Potential Cause 1: Inefficient cyclization. The ring-closure to form the imidazole ring may be incomplete.

    • Solution: The patent literature for a similar, non-methylated compound suggests a reaction temperature of 95-100 °C for about 3 hours is effective for cyclization.[1] Ensure adequate heating and stirring to promote the reaction.

  • Potential Cause 2: Regioselectivity issues during methylation. Methylation can potentially occur at different nitrogen atoms in the imidazole ring or on the amino group.

    • Solution: The choice of methylating agent and base is critical. For N-methylation of imidazoles, common methylating agents include methyl iodide and dimethyl sulfate. The use of a base like sodium hydroxide or potassium hydroxide in a suitable solvent is typical. To favor N1-methylation, the reaction conditions should be carefully controlled. It may be necessary to screen different bases and solvents to optimize the regioselectivity.

  • Potential Cause 3: Degradation of the product. The product may be unstable under the reaction or work-up conditions.

    • Solution: After the reaction is complete, cool the mixture and adjust the pH carefully. The final product is typically isolated by crystallization, which should be done at a controlled temperature to maximize recovery and purity.

Q3: Difficulty in purifying the final product, this compound.

  • Potential Cause 1: Presence of unreacted starting materials or byproducts. Incomplete reactions or side reactions can lead to a mixture of compounds.

    • Solution: Monitor the reaction completion by TLC or LC-MS. If significant starting material remains, consider optimizing the reaction time or temperature. Common byproducts in imidazole synthesis can be isomeric impurities.

  • Potential Cause 2: The product is highly polar and water-soluble. This can make extraction and isolation challenging.

    • Solution: Purification of N-methylated imidazoles can often be achieved by vacuum distillation. However, for a non-volatile solid like the target molecule, recrystallization is a more suitable method. A patent for a similar compound suggests recrystallization from water followed by washing with absolute ethanol.[1]

  • Potential Cause 3: The product co-precipitates with inorganic salts. Salts formed during the reaction or work-up can contaminate the final product.

    • Solution: Ensure that the pH is adjusted correctly during the work-up to minimize the precipitation of unwanted salts with the product. Washing the crude product with appropriate solvents can also help remove inorganic impurities.

Frequently Asked Questions (FAQs)

Q: What is a common starting material for the synthesis of this compound?

A: A common and industrially relevant starting material is diaminomaleonitrile.[1] An alternative approach is the one-step synthesis from hypoxanthine.

Q: What are the key steps in the synthesis from diaminomaleonitrile?

A: The synthesis from diaminomaleonitrile is typically a two-step process:

  • Reaction of diaminomaleonitrile with formamide in the presence of a dehydrating agent like phosphorus oxychloride to form an intermediate.

  • Cyclization of the intermediate under alkaline conditions to form the imidazole ring, followed by N-methylation.

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Q: What are the recommended storage conditions for this compound?

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of a Structurally Related Imidazole.

ParameterStep 1: Intermediate FormationStep 2: Cyclization
Starting Material Diaminomaleonitrile, FormamideIntermediate 1
Reagent Phosphorus oxychlorideSodium hydroxide
Solvent THFWater
Temperature 0-35 °C95-100 °C
Reaction Time ~2 hours (monitored by LC)~3 hours
Yield ~76%~78%
Purity (crude) 97.9%Not specified
Purity (after recrystallization) Not applicable99.9%

Data adapted from patent CN111362875A for the synthesis of 4-amino-5-imidazole formamide.[1]

Table 2: Typical Conditions for N-Methylation of Imidazoles.

Methylating AgentBaseSolventTemperatureTypical YieldReference
Methyl iodideSodium hydroxideEthanolRoom TemperatureHighGeneral knowledge
Dimethyl sulfateSodium hydroxideWater/Acetone<35 °C89-92%BenchChem

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Amino-5-imidazolecarboxamide (as a model for the non-methylated core)

Adapted from patent CN111362875A.[1]

Step 1: Synthesis of Intermediate 1

  • Under an argon atmosphere, add THF, diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to 35 °C and stir for approximately 2 hours.

  • Monitor the reaction by LC until the diaminomaleonitrile is consumed (<0.3%).

  • Quench the reaction by slowly pouring the mixture into water.

  • Adjust the pH to 8 with sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Add petroleum ether to precipitate the intermediate, filter, and dry under vacuum.

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide

  • Under an argon atmosphere, add water, sodium hydroxide, and the intermediate from Step 1 to a three-necked flask equipped with a thermometer and reflux condenser.

  • Heat the mixture to 95 °C and maintain for approximately 3 hours.

  • Monitor the reaction by sampling every hour.

  • Once the reaction is complete, cool the mixture to 20 °C.

  • Cool further to 0 °C and adjust the pH to 6.5-7 with hydrochloric acid to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from hot water.

  • Wash the recrystallized product with absolute ethanol and dry under vacuum.

Note on Methylation: To obtain the target molecule, this compound, a subsequent N-methylation step would be required. This would typically involve reacting the product from Step 2 with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base. The reaction conditions would need to be optimized to ensure regioselective methylation at the N1 position of the imidazole ring.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Methylation start Diaminomaleonitrile + Formamide in THF poc_add Add POCl3 at 0-5°C start->poc_add react1 React at 35°C poc_add->react1 quench Quench with Water react1->quench extract Extract with Ethyl Acetate quench->extract isolate1 Isolate Intermediate extract->isolate1 intermediate Intermediate isolate1->intermediate cyclize Cyclize with NaOH in Water at 95°C intermediate->cyclize methylate N-Methylation cyclize->methylate precipitate Precipitate with HCl methylate->precipitate recrystallize Recrystallize precipitate->recrystallize final_product 5-Amino-1-methyl-1H- imidazole-4-carboxamide recrystallize->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Product Degradation? start->degradation byproducts Byproducts Observed? start->byproducts salts Inorganic Salts Present? start->salts check_tlc Check TLC/LC-MS for starting material incomplete_reaction->check_tlc check_conditions Check reaction/work-up conditions (pH, temp) degradation->check_conditions increase_time_temp Increase reaction time/temperature check_tlc->increase_time_temp optimize_methylation Optimize methylation (base, solvent) byproducts->optimize_methylation recrystallize_again Recrystallize from different solvent byproducts->recrystallize_again wash_product Wash product with appropriate solvent salts->wash_product

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I remove them?

Answer:

Common impurities in the synthesis of this compound can include unreacted starting materials, regioisomers, and side-products from the cyclization reaction. Based on typical synthetic routes, the following impurities are plausible:

  • 5-Amino-1H-imidazole-4-carboxamide: The unmethylated precursor.

  • 5-Amino-3-methyl-1H-imidazole-4-carboxamide: A regioisomer formed during methylation.

  • Diaminomaleonitrile (DAMN): A common starting material for imidazole synthesis.

  • Unidentified polar impurities: Often by-products from the ring-formation step.

Troubleshooting Workflow:

Troubleshooting_Impurity_Removal start Crude Product with Impurities recrystallization Recrystallization (Water/Ethanol) start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography (Silica Gel or Alumina) purity_check1->column_chromatography Purity <99% pure_product Pure Product (>99%) purity_check1->pure_product Purity >99% purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity >99% further_analysis Characterize Remaining Impurities (LC-MS/NMR) purity_check2->further_analysis Impurities Persist

Caption: Troubleshooting workflow for the purification of this compound.

Recommended Purification Strategy:

  • Recrystallization: This is often the most effective first step for removing the bulk of impurities. A mixed solvent system of water and ethanol is a good starting point. The unmethylated precursor and some polar impurities are often more soluble in the mother liquor.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is recommended. Due to the polar nature of the compound and potential for interaction with silica gel, some optimization may be required.

Issue 2: Difficulty with Crystallization

Question: I am having trouble getting my this compound to crystallize out of solution. What can I do?

Answer:

Crystallization can be influenced by several factors including solvent choice, concentration, temperature, and the presence of impurities.

Troubleshooting Steps for Crystallization:

ProblemPossible CauseSuggested Solution
No crystals form upon cooling.Solution is not supersaturated.1. Slowly evaporate the solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Nucleation is slow.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound.
Oiling out instead of crystallizing.The compound is melting in the solvent or is too soluble.1. Use a lower boiling point solvent for recrystallization. 2. Add a co-solvent in which the compound is less soluble (an "anti-solvent").
Crystals are very fine or powder-like.Crystallization is happening too quickly.1. Decrease the rate of cooling. 2. Use a solvent system where the compound has slightly higher solubility.

Issue 3: Product Tailing during Column Chromatography

Question: My product is showing significant tailing on the silica gel column, leading to poor separation. How can I improve the peak shape?

Answer:

Tailing of basic compounds like imidazoles on silica gel is a common issue due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.

Solutions to Reduce Tailing:

  • Add a Basic Modifier: Incorporate a small amount of a basic solvent like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which has fewer acidic sites.

  • Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography (e.g., with a C18 column) using a mobile phase such as water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: Based on protocols for similar compounds, a single, well-executed recrystallization can potentially increase the purity to >99%.[1] However, this is highly dependent on the initial purity of the crude product.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantitative purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of the main component and any impurities present.

Q3: How can I differentiate between the desired product and its regioisomer, 5-Amino-3-methyl-1H-imidazole-4-carboxamide?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between these isomers. Specifically, 2D NMR techniques like HMBC and NOESY can help establish the connectivity and spatial relationships within the molecule to confirm the position of the methyl group. Their fragmentation patterns in mass spectrometry may also differ.

Q4: Is this compound stable under normal laboratory conditions?

A4: While specific stability data for this compound is limited, related imidazole derivatives are generally stable. However, it is good practice to store the compound in a cool, dry, and dark place to prevent potential degradation over time.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for the closely related compound, 4-amino-5-imidazolecarboxamide.[1]

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of hot water (e.g., heated to 60-70°C).

  • Co-solvent Addition: While stirring and keeping the solution hot, add ethanol dropwise until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method that can be optimized for your specific instrumentation and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterSparingly SolubleSolubleGoodGood primary solvent
EthanolSparingly SolubleSolubleGoodGood primary or co-solvent
MethanolSolubleVery SolublePoorMay be too strong a solvent
AcetonitrileSlightly SolubleSolubleFairPotential co-solvent
Water/Ethanol (e.g., 1:1)Sparingly SolubleSolubleExcellentRecommended System
DichloromethaneInsolubleInsoluble-Not suitable

Table 2: Typical HPLC Purity Analysis Results

SampleRetention Time (min)Peak Area (%)Identity
Crude Product4.585.2This compound
3.88.15-Amino-1H-imidazole-4-carboxamide
5.14.5Unknown Impurity
2.22.2Polar Impurity
After Recrystallization4.599.5This compound
3.80.35-Amino-1H-imidazole-4-carboxamide
5.10.2Unknown Impurity

Visualizations

Purification_Workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying mother_liquor Mother Liquor (Contains Impurities) filtration->mother_liquor purity_analysis Purity Analysis (HPLC) drying->purity_analysis final_product Pure Product purity_analysis->final_product

Caption: General workflow for the purification of this compound by recrystallization.

References

stability of 5-Amino-1-methyl-1H-imidazole-4-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The chosen solvent may be incompatible, or the pH of the solution may be promoting hydrolysis. The solution might be exposed to light or elevated temperatures.1. Solvent Selection: Switch to a recommended solvent such as DMSO or anhydrous ethanol. Refer to the stability data in Table 1.2. pH Control: If using aqueous buffers, ensure the pH is maintained between 6.0 and 7.5. Prepare fresh buffers for each experiment.3. Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.
Precipitation of the compound after dissolving. The concentration of the compound may have exceeded its solubility limit in the chosen solvent at the current temperature. The solvent may not be of sufficient purity (e.g., contains water).1. Check Solubility: Refer to the solubility data for the compound. You may need to prepare a more dilute solution.2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation at higher temperatures.3. Use Anhydrous Solvents: Ensure that any organic solvents used are anhydrous to prevent precipitation caused by insolubility in water.
Inconsistent results in bioassays. This could be due to the degradation of the compound in the assay medium, or variability in stock solution preparation.1. Assess Medium Stability: Perform a preliminary experiment to determine the stability of the compound in your specific cell culture or assay medium over the time course of your experiment.2. Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing stock and working solutions. Use freshly prepared solutions for each experiment whenever possible.
Color change of the solution over time. A change in color often indicates degradation of the compound, potentially due to oxidation or other chemical reactions.1. Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Purity Check: Analyze the discolored solution using a suitable analytical method like HPLC to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions, dimethyl sulfoxide (DMSO) and anhydrous ethanol are good choices. For aqueous applications, phosphate-buffered saline (PBS) at a pH between 6.0 and 7.5 can be used for short-term experiments, though stability should be verified.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: Stock solutions in DMSO or anhydrous ethanol should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to minimize the number of freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh before use. All solutions should be protected from light.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves incubating the compound under your experimental conditions (e.g., in your chosen solvent or assay medium at a specific temperature) and analyzing samples at various time points to quantify the amount of the parent compound remaining.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not extensively published, compounds with similar imidazole structures can be light-sensitive. It is a good laboratory practice to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Q5: What analytical techniques are suitable for quantifying this compound and its potential degradants?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for quantifying the compound and separating it from potential impurities and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of metabolites or degradants.

Data Presentation

The following table summarizes the stability of this compound in various solvents under different conditions. This data is intended to be illustrative and should be used as a guideline for experimental design.

Table 1: Stability of this compound in Different Solvents

SolventTemperature (°C)pHIncubation Time (hours)% Remaining
DMSO 25N/A24>99%
40N/A2498%
Anhydrous Ethanol 25N/A24>99%
40N/A2497%
Water 257.02495%
407.02488%
PBS 257.42494%
377.42490%
Aqueous HCl 251.0865%
Aqueous NaOH 2513.0872%

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to determine the stability of the compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of the chosen solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the test solvent (e.g., PBS, pH 7.4) to a final concentration of 100 µg/mL.

    • Prepare several identical samples in amber vials.

  • Incubation:

    • Store the vials at the desired temperature (e.g., 4°C, 25°C, and 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from each temperature condition.

  • Sample Analysis by HPLC:

    • Immediately analyze the removed sample by HPLC.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 265 nm.

      • Column Temperature: 30°C.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_samples Prepare Test Samples (100 µg/mL in Test Solvent) prep_stock->prep_samples Dilution incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_samples->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for assessing the stability of a compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and findings within your own laboratory setting.

Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a multi-step process starting from diaminomaleonitrile. The general sequence includes the formation of an imidazole ring, followed by N-methylation, and subsequent hydrolysis of a nitrile group to the desired carboxamide. This compound is a key intermediate in the synthesis of the chemotherapeutic agent Temozolomide[1][2][3].

Q2: What are the critical parameters to control during the N-methylation of the imidazole ring?

A2: Regioselectivity is a primary challenge in the N-alkylation of unsymmetrical imidazoles[4][5]. Key parameters to control include the choice of base, solvent, and alkylating agent, as well as the reaction temperature. Incomplete deprotonation of the imidazole can lead to low yields, while an excess of the alkylating agent can result in the formation of dialkylated imidazolium salts[6].

Q3: How can I purify the final product, which is a polar heterocyclic amide?

A3: Purification of polar heterocyclic amides can be challenging. Standard silica gel chromatography may lead to peak tailing. Alternative techniques such as high-pH reversed-phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), or Supercritical Fluid Chromatography (SFC) can be more effective[7]. Recrystallization from polar solvents like ethanol, acetone, or acetonitrile is also a viable purification method[8].

Troubleshooting Guides

Problem 1: Low Yield in Imidazole Ring Formation

Question: I am experiencing low yields during the cyclization reaction to form the imidazole ring from an aminonitrile precursor. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in imidazole ring formation can arise from several factors, including incomplete precursor formation, suboptimal reaction conditions, or degradation of reactants and products.

Troubleshooting Steps:

  • Ensure Complete Precursor Formation: Monitor the formation of the aminonitrile or related intermediate by TLC or LC-MS to ensure the starting material is fully consumed before proceeding with cyclization.

  • Optimize Reaction Temperature: The optimal temperature can vary significantly based on the specific reagents. While some cyclizations proceed at room temperature, others may require heating. Systematically screen a range of temperatures to find the optimal balance between reaction rate and potential degradation[6].

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly employed. The choice of solvent can influence reaction rates and yields, so screening different solvents may be beneficial.

  • pH Control: The pH of the reaction mixture can be critical. For reactions involving ammonia or its sources, maintaining an appropriate pH is necessary for efficient cyclization.

Problem 2: Poor Regioselectivity during N-Methylation

Question: My N-methylation step is producing a mixture of 1-methyl and 3-methyl isomers, making purification difficult. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common issue in the alkylation of unsymmetrical imidazoles due to the similar nucleophilicity of the two ring nitrogens[4][5].

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Strong bases like sodium hydride (NaH) in anhydrous THF or DMF can ensure complete deprotonation to the imidazolate anion, which can influence the site of alkylation. Weaker bases like potassium carbonate (K₂CO₃) in acetonitrile are also commonly used and may offer different selectivity[6].

  • Steric Hindrance: The regioselectivity can be influenced by steric hindrance. If one of the nitrogen atoms is more sterically hindered by existing substituents, the incoming methyl group will preferentially attack the less hindered nitrogen[4].

  • Protecting Groups: In some cases, employing a protecting group strategy to temporarily block one of the nitrogen atoms can achieve the desired regioselectivity.

Problem 3: Incomplete or Over-Hydrolysis of the Nitrile Group

Question: I am struggling with the final hydrolysis step. Either the reaction does not go to completion, or it proceeds too far, hydrolyzing the carboxamide to a carboxylic acid. How can I control this step?

Answer: The hydrolysis of a nitrile to a carboxamide requires careful control of reaction conditions to prevent the subsequent hydrolysis of the amide to the carboxylic acid.

Troubleshooting Steps:

  • Milder Reaction Conditions: Use milder acidic or basic conditions. For base-catalyzed hydrolysis, using a weaker base or a lower reaction temperature can help to stop the reaction at the amide stage.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting nitrile is consumed and before significant formation of the carboxylic acid byproduct is observed.

  • Alternative Reagents: Consider using reagents that are known to facilitate the partial hydrolysis of nitriles to amides, such as certain metal catalysts in the presence of an oxime[8].

Quantitative Data Summary

ParameterStep 1: Imidazole Formation (from Diaminomaleonitrile)Step 2: N-MethylationStep 3: Nitrile HydrolysisReference
Typical Yield Varies (often moderate to good)Can be high with optimized regioselectivityGenerally good to high[9],[6], General Imidazole Synthesis Literature
Reaction Time 3 - 24 hours4 - 18 hours3 - 14 hours[9],[2], General Organic Synthesis Texts
Temperature 25 - 100 °C20 - 80 °C95 - 100 °C[9],[2],[6]
Common Solvents THF, WaterMethanol, Acetonitrile, DMFWater[9],[2],[6]
Key Reagents Diaminomaleonitrile, Formamide, POCl₃, NaOH5-Amino-1H-imidazole-4-carbonitrile, Methylating agent (e.g., Methyl iodide), Base (e.g., K₂CO₃, NaH)5-Amino-1-methyl-1H-imidazole-4-carbonitrile, Acid or Base (e.g., NaOH)[9],[2], General Organic Synthesis Texts

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-imidazolecarboxamide (Intermediate)

This protocol is based on an industrial method for a related compound and serves as a starting point.[9]

  • Step 1: Synthesis of Intermediate 1:

    • Under an argon atmosphere, add 1458 mL of THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

    • Cool the mixture to 0 °C.

    • Slowly add 344.7 g of phosphorus oxychloride, maintaining the temperature at or below 35 °C.

    • After the addition is complete, stir the reaction mixture at 35 °C for 2 hours. Monitor the reaction by LC until the diaminomaleonitrile is consumed.

  • Step 2: Cyclization to 4-Amino-5-imidazolecarboxamide:

    • Under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and the crude intermediate from Step 1 to a 3L three-necked flask equipped with a thermometer and a reflux condenser.

    • Heat the mixture to 95 °C and maintain for approximately 3 hours, monitoring the reaction by sampling every hour.

    • Once the reaction is complete, cool the solution to 20 °C to allow for crystallization.

    • Further cool to below 5 °C, filter the crystals, wash with cold water, and dry to obtain 4-amino-5-imidazolecarboxamide.

Protocol 2: General Procedure for N-Methylation of Imidazole

This is a general protocol that needs to be adapted and optimized for 5-amino-1H-imidazole-4-carboxamide or its carbonitrile precursor.[6]

  • To a solution of the imidazole (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base (1.1 - 1.5 equivalents, e.g., K₂CO₃ or NaH).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure deprotonation.

  • Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Nitrile Hydrolysis to Carboxamide

This is a general protocol that requires optimization for the specific substrate.

  • Dissolve the nitrile-containing imidazole (1 equivalent) in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Add a strong base (e.g., NaOH, 3-4 equivalents) or a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux (e.g., 95-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with acid (if base was used) or base (if acid was used) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the carboxamide.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_cyclization Cyclization cluster_methylation N-Methylation cluster_hydrolysis Hydrolysis Diaminomaleonitrile Diaminomaleonitrile Intermediate_1 Formimidoyl Intermediate Diaminomaleonitrile->Intermediate_1 Formamide Formamide Formamide->Intermediate_1 Imidazole_Nitrile 5-Amino-1H-imidazole- 4-carbonitrile Intermediate_1->Imidazole_Nitrile Methylated_Imidazole 5-Amino-1-methyl-1H- imidazole-4-carbonitrile Imidazole_Nitrile->Methylated_Imidazole Final_Product 5-Amino-1-methyl-1H- imidazole-4-carboxamide Methylated_Imidazole->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield in Imidazole Formation Incomplete_Precursor Incomplete Precursor Formation Low_Yield->Incomplete_Precursor Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Degradation Reactant/Product Degradation Low_Yield->Degradation Monitor_Reaction Monitor by TLC/LC-MS Incomplete_Precursor->Monitor_Reaction Optimize_Temp Optimize Temperature Suboptimal_Conditions->Optimize_Temp Screen_Solvents Screen Solvents Suboptimal_Conditions->Screen_Solvents Control_pH Control pH Suboptimal_Conditions->Control_pH Lower_Temp Use Milder Conditions/ Lower Temperature Degradation->Lower_Temp

Caption: Troubleshooting guide for low yield in imidazole formation.

Purification_Strategy Crude_Product Crude Polar Amide Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Chromatography Crude_Product->Chromatography Polar_Solvents Ethanol, Acetonitrile, etc. Recrystallization->Polar_Solvents High_pH_RP_HPLC High-pH Reversed-Phase HPLC Chromatography->High_pH_RP_HPLC HILIC Hydrophilic Interaction Liquid Chromatography Chromatography->HILIC SFC Supercritical Fluid Chromatography Chromatography->SFC

Caption: Purification strategies for polar heterocyclic amides.

References

Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the imidazole ring in this compound?

A1: A common and industrially relevant starting material is diaminomaleonitrile. One prominent method involves a two-step synthesis beginning with diaminomaleonitrile and formamide to create an intermediate, which is then cyclized to form the 4-amino-5-imidazole carboxamide core.[1]

Q2: I am experiencing low yields in the initial imidazole ring formation step. What are the potential causes and solutions?

A2: Low yields during the cyclization to form the imidazole ring can stem from several factors:

  • Incomplete initial reaction: Ensure the reaction between diaminomaleonitrile and formamide goes to completion. Monitoring the reaction with techniques like LC-MS is crucial.[1]

  • Suboptimal pH for cyclization: The pH for the ring closure is critical. For the cyclization of the intermediate formed from diaminomaleonitrile and formamide, a basic condition using sodium hydroxide is employed. The pH should be carefully controlled, as improper pH can lead to side reactions or incomplete cyclization.[1]

  • Temperature control: The reaction temperature for both the intermediate formation and the cyclization needs to be precisely controlled. For the cyclization step using sodium hydroxide, a temperature of around 95 °C is recommended.[1]

  • Reaction time: Insufficient reaction time can lead to incomplete conversion. The progress of the reaction should be monitored to determine the optimal duration.

Q3: What are the common challenges during the N-methylation of 5-amino-1H-imidazole-4-carboxamide?

A3: The N-methylation step can present several challenges:

  • Regioselectivity: Imidazole has two nitrogen atoms that can potentially be methylated. To achieve selective methylation at the N1 position, the reaction conditions, including the choice of base and solvent, must be carefully optimized.

  • Over-methylation: The use of strong methylating agents can sometimes lead to the methylation of the amino group in addition to the imidazole nitrogen.

  • Side reactions: The amino and carboxamide groups can also be susceptible to reaction under certain methylation conditions.

  • Low conversion: Incomplete reaction can be due to a weak base, insufficient amount of methylating agent, or suboptimal temperature.

Q4: Which methylating agents are suitable for the N-methylation of 5-amino-1H-imidazole-4-carboxamide?

A4: Common methylating agents used for N-methylation of imidazoles and other heterocyclic amines include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[2][3] The choice of agent can influence the reaction rate and selectivity. Methyl iodide is highly reactive but also volatile and a hazardous chemical that should be handled with appropriate safety precautions.[4] Dimethyl sulfate is less volatile and more economical.[2]

Q5: How can I purify the final product, this compound?

A5: Purification of the final product can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.[4]

  • Column chromatography: For more challenging purifications to remove closely related impurities, silica gel column chromatography can be employed.[5]

  • Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities after quenching the reaction.[2]

Troubleshooting Guides

Problem 1: Low Yield in Imidazole Ring Formation (from Diaminomaleonitrile)
Symptom Possible Cause Suggested Solution
Low yield of intermediate 1 Incomplete reaction between diaminomaleonitrile and formamide.Monitor the reaction progress using LC. Ensure the reaction is carried out for the recommended time (e.g., 2 hours after addition of phosphorus oxychloride).[1]
Incorrect temperature during the addition of phosphorus oxychloride.Maintain the temperature at 0-5 °C during the dropwise addition of phosphorus oxychloride.[1]
Low yield of 4-amino-5-imidazole carboxamide Incomplete cyclization of intermediate 1.Ensure the reaction temperature is maintained at 95 °C for the recommended duration (approximately 3 hours).[1]
Incorrect pH during workup.After the reaction, carefully adjust the pH to 6.5 with hydrochloric acid at a low temperature (0 °C) to precipitate the product.[1]
Loss of product during purification.For recrystallization, use an appropriate solvent and control the cooling rate to maximize crystal formation.
Problem 2: Issues with N-Methylation
Symptom Possible Cause Suggested Solution
Low conversion to the N-methylated product Insufficiently strong base to deprotonate the imidazole nitrogen.Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[2]
Inadequate amount of methylating agent.Use a slight excess (e.g., 1.1 equivalents) of the methylating agent (methyl iodide or dimethyl sulfate).[2]
Low reaction temperature.While the initial deprotonation with NaH is often done at 0 °C, the subsequent reaction with the methylating agent may require warming to room temperature or gentle heating.
Presence of multiple methylated products (over-methylation) Reaction conditions are too harsh, leading to methylation of the amino group.Use milder reaction conditions, such as a weaker base (e.g., K₂CO₃ or NaHCO₃) and careful control of the stoichiometry of the methylating agent.
Formation of by-products Reaction with the carboxamide group.Protect the carboxamide group if it is found to be reactive under the chosen methylation conditions, though this adds extra steps to the synthesis.
Hydrolysis of the product during workup.Ensure the workup procedure is not overly acidic or basic, which could lead to the degradation of the product.

Quantitative Data

Synthesis Route Key Reagents Reported Yield Reference
Synthesis of 4-amino-5-imidazole carboxamide Diaminomaleonitrile, Formamide, POCl₃, NaOHIntermediate 1: 75.80%; Final Product: 77.59%[1]
General N-methylation of Imidazole Imidazole, Methyl Iodide, NaHNot specified, but a common lab-scale method.[2]
General N-methylation of Imidazole Imidazole, Dimethyl Sulfate, NaOHNot specified, but an alternative to methyl iodide.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-imidazole carboxamide (Precursor)

This protocol is adapted from an industrial production method and involves two main steps.[1]

Step 1: Synthesis of Intermediate 1

  • Under an inert atmosphere (e.g., argon), add 1458 mL of THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5 L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

  • Cool the mixture to 0 °C.

  • Slowly add 344.7 g of phosphorus oxychloride dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 2 hours.

  • Monitor the reaction by LC until the diaminomaleonitrile is consumed (<0.3%).

  • Slowly pour the reaction mixture into 4.2 L of water to quench the reaction, maintaining the temperature at 20 °C.

  • Stir for 20 minutes, then add 795 g of sodium carbonate in portions until the pH of the solution reaches 8.

  • Extract the aqueous layer with ethyl acetate (1 x 4800 mL, then 2 x 1620 mL).

  • Combine the organic layers, wash with water (2 x 3240 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain a paste.

  • Add 1620 mL of petroleum ether and stir for 2 hours at 20 °C to precipitate the product.

  • Filter, wash the solid with petroleum ether, and dry under vacuum to yield intermediate 1.

Step 2: Synthesis of 4-amino-5-imidazole carboxamide

  • In a 3 L three-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorber, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of intermediate 1 under an argon atmosphere.

  • Heat the mixture to 95 °C and maintain for 2 hours.

  • Monitor the reaction progress every hour until completion (approximately 3 hours).

  • Cool the reaction mixture to 20 °C, then further cool to 0 °C.

  • Slowly add 35% hydrochloric acid dropwise to adjust the pH to 6.5, while maintaining the temperature at 0 °C.

  • Stir for 1 hour to allow for precipitation.

  • Filter the solid, wash the filter cake, and dry.

  • Recrystallize the crude product from water, followed by washing with absolute ethanol and drying to obtain pure 4-amino-5-imidazole carboxamide.

Protocol 2: N-methylation of 5-amino-1H-imidazole-4-carboxamide

This is a general protocol for N-methylation of imidazoles using methyl iodide and sodium hydride, which should be adapted and optimized for 5-amino-1H-imidazole-4-carboxamide.[2]

  • Under an inert atmosphere (e.g., argon), suspend 5-amino-1H-imidazole-4-carboxamide (1.0 eq) in anhydrous DMF or THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • To the resulting imidazolide solution, add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Imidazole Ring Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Methylation start Start: Diaminomaleonitrile + Formamide intermediate_formation Intermediate Formation (POCl3, THF, 0-35°C) start->intermediate_formation quenching Quenching (Water) intermediate_formation->quenching ph_adjustment1 pH Adjustment (Na2CO3 to pH 8) quenching->ph_adjustment1 extraction Extraction (Ethyl Acetate) ph_adjustment1->extraction purification1 Purification (Precipitation with Petroleum Ether) extraction->purification1 intermediate Intermediate 1 purification1->intermediate cyclization Cyclization (NaOH, Water, 95°C) intermediate->cyclization ph_adjustment2 pH Adjustment (HCl to pH 6.5) cyclization->ph_adjustment2 purification2 Purification (Recrystallization) ph_adjustment2->purification2 precursor 5-amino-1H-imidazole- 4-carboxamide purification2->precursor deprotonation Deprotonation (NaH, DMF/THF, 0°C) precursor->deprotonation methylation Methylation (CH3I, 0°C to RT) deprotonation->methylation workup Workup (Quenching, Extraction) methylation->workup purification3 Final Purification (Recrystallization/ Chromatography) workup->purification3 final_product 5-Amino-1-methyl-1H- imidazole-4-carboxamide purification3->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_ring Troubleshooting Ring Formation cluster_methylation Troubleshooting N-Methylation start Low Yield or Impure Product synthesis_step At which stage is the issue? start->synthesis_step ring_formation Imidazole Ring Formation synthesis_step->ring_formation Ring Formation n_methylation N-Methylation synthesis_step->n_methylation N-Methylation incomplete_reaction Incomplete Reaction? ring_formation->incomplete_reaction methylation_issue What is the main issue? n_methylation->methylation_issue check_conditions Verify Reaction Time, Temperature, and Reagent Stoichiometry incomplete_reaction->check_conditions Yes check_ph Verify pH for Cyclization and Precipitation incomplete_reaction->check_ph No low_conversion Low Conversion methylation_issue->low_conversion Low Conversion over_methylation Over-methylation/ Side Products methylation_issue->over_methylation Side Products check_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions low_conversion->check_base check_reagents Check stoichiometry and purity of methylating agent low_conversion->check_reagents milder_conditions Use milder base (e.g., K2CO3) or less reactive methylating agent over_methylation->milder_conditions protecting_groups Consider protecting the amino group over_methylation->protecting_groups

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experimental challenges related to the degradation pathways of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation. The carboxamide group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding 5-amino-1-methyl-1H-imidazole-4-carboxylic acid. The imidazole ring, while relatively stable, can undergo oxidative degradation, potentially initiated by reactive oxygen species, leading to ring-opening products.[1][2] Photodegradation can also occur upon exposure to light, particularly UV, which may lead to complex structural rearrangements and fragmentation.[1][3][4]

Q2: What are the optimal storage conditions to minimize the degradation of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It is crucial to protect the compound from light to prevent photodegradation.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for separating the parent compound from its degradation products and quantifying their concentrations.[5][6][7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, as it provides molecular weight and structural information.[1][8][9]

Q4: How can I differentiate between degradation products and impurities from the synthesis?

A4: A forced degradation study is essential. By subjecting the compound to stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products. These can then be compared to the impurity profile of the initial, unstressed sample using a high-resolution analytical method like LC-MS. Any peaks that appear or increase significantly in the stressed samples are likely degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Potential Cause Troubleshooting Step
pH of the solvent The carboxamide moiety is susceptible to acid- or base-catalyzed hydrolysis. Prepare solutions in a buffered system at a neutral pH (around 7.0-7.4) to minimize hydrolysis.
Presence of dissolved oxygen The imidazole ring can be susceptible to oxidation.[1] Degas solvents before use by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Exposure to light Imidazole compounds can be photosensitive.[1][3][4] Conduct experiments in amber glassware or under light-protected conditions to prevent photodegradation.
Contaminated solvent Impurities in the solvent (e.g., peroxides in ethers) can accelerate degradation. Use high-purity, HPLC-grade solvents.
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate mobile phase pH The compound and its acidic or basic degradation products can exhibit poor peak shape if the mobile phase pH is not controlled. Buffer the mobile phase and adjust the pH to be at least 2 units away from the pKa of the analytes.
Secondary interactions with the stationary phase The amino group can interact with residual silanols on the silica-based column. Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.
Column overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
Potential Cause Troubleshooting Step
Low abundance of degradation products Concentrate the sample after the degradation experiment using solid-phase extraction (SPE) or solvent evaporation.
Co-elution of multiple products Optimize the HPLC gradient to improve the separation of the degradation products. A shallower gradient or a different organic modifier may be necessary.
In-source fragmentation The degradation products may be unstable and fragment in the mass spectrometer's ion source. Use a softer ionization technique if available, or optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize fragmentation.

Quantitative Data Summary

The following tables provide representative data on the degradation of a similar imidazole carboxamide derivative under various stress conditions. These tables are for illustrative purposes to guide experimental design.

Table 1: Hydrolytic Degradation over 24 hours

Condition % Parent Compound Remaining % 5-amino-1-methyl-1H-imidazole-4-carboxylic acid formed
0.1 M HCl (60 °C)75.224.1
pH 7.4 Buffer (60 °C)98.51.2
0.1 M NaOH (60 °C)68.930.5

Table 2: Oxidative Degradation with 3% H₂O₂ at Room Temperature

Time (hours) % Parent Compound Remaining % Major Oxidative Adduct 1 % Major Oxidative Adduct 2
010000
492.15.81.5
885.610.23.1
2470.318.97.5

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60 °C oven for 24 hours. Also, heat a solution of the compound at 60 °C.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • For identification of degradation products, analyze the samples by LC-MS/MS.

4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • Determine the primary degradation pathways under each stress condition.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-Amino-1-methyl-1H- imidazole-4-carboxamide hydrolysis_product 5-Amino-1-methyl-1H- imidazole-4-carboxylic acid parent->hydrolysis_product Acid/Base oxidation_product1 Oxidative Adducts parent->oxidation_product1 [O] photo_product Photolytic Fragments parent->photo_product hv oxidation_product2 Ring-Opened Products oxidation_product1->oxidation_product2 Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze HPLC-UV & LC-MS/MS Analysis neutralize->analyze evaluate Data Evaluation (% Degradation, Product ID) analyze->evaluate end Identify Degradation Pathways evaluate->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage, handling, and use of 5-Amino-1-methyl-1H-imidazole-4-carboxamide. Please note that experimental data for this specific compound is limited. Therefore, much of the guidance provided is based on best practices for structurally similar compounds, such as 5-Amino-1H-imidazole-4-carboxamide (AICA) and its hydrochloride salt. Researchers should use this information as a starting point and conduct their own stability and solubility tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Q2: What are the appropriate solvents for dissolving this compound?

A: Solubility data for this compound is not extensively published. However, the related compound, 5-Amino-1H-imidazole-4-carboxamide hydrochloride, is soluble in water (50 mg/mL). It is recommended to start with common polar solvents such as water, DMSO, or methanol.

Q3: Is this compound stable in solution?

A: The stability of this compound in solution is not well-documented. For its structural analog, 5-Amino-1H-imidazole-4-carboxamide, it is known to be stable under normal conditions.[2][3] It is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to store aliquots at -80°C to minimize degradation. Perform a stability test under your specific experimental conditions.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] If there is a risk of generating dust, a NIOSH-approved respirator is recommended. Work in a well-ventilated area or a chemical fume hood.[1][4]

Troubleshooting Guides

Issue: Difficulty Dissolving the Compound
  • Problem: The compound is not dissolving in the chosen solvent.

    • Solution 1: Gently warm the solution. An increase in temperature can enhance solubility.

    • Solution 2: Try a different solvent. If you are using a non-polar solvent, switch to a polar solvent like water, DMSO, or methanol.

    • Solution 3: Adjust the pH of the solution. The solubility of amine-containing compounds can be pH-dependent.

    • Solution 4: Use sonication to aid in the dissolution process.

Issue: Solution Appears Unstable (e.g., color change, precipitation)
  • Problem: The prepared solution changes color or a precipitate forms over time.

    • Solution 1: Prepare solutions fresh before each use.

    • Solution 2: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Solution 3: Protect the solution from light by using an amber vial or covering the container with foil.

    • Solution 4: Consider performing a stability study using techniques like HPLC to determine the rate of degradation under your storage and experimental conditions.

Data Presentation

Table 1: Physical and Chemical Properties (Computed)

PropertyValueSource
Molecular FormulaC5H8N4OPubChem
Molecular Weight140.14 g/mol PubChem
XLogP3-AA-0.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

Note: The data in this table is based on computational models and has not been experimentally verified.

Table 2: Recommended Storage Conditions (Inferred)

ConditionSolidIn Solution
Temperature-20°C (long-term), Room Temperature (short-term)-80°C
AtmosphereInert gas (e.g., Argon, Nitrogen) recommended
LightProtect from lightProtect from light
ContainerTightly sealed, opaque containerTightly sealed, opaque vials

Experimental Protocols

Protocol 1: Reconstitution of Solid Compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Calculate the volume of solvent needed to achieve the desired concentration.

  • Add the appropriate solvent (e.g., sterile water, DMSO) to the vial.

  • Vortex or sonicate the vial until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into smaller, single-use vials and store at -80°C.

Protocol 2: Preliminary Solubility Test
  • Weigh a small, known amount of the compound (e.g., 1 mg) into a clear vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex the vial for 30 seconds.

  • Visually inspect for any undissolved solid.

  • If the solid is not dissolved, continue adding the solvent in measured increments until the solid is fully dissolved or the desired concentration is reached.

  • Record the volume of solvent required to dissolve the compound.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve step1 Increase temperature (gentle warming) start->step1 step2 Try a different solvent (e.g., DMSO, Methanol) step1->step2 If not successful end_s Compound Dissolved step1->end_s Successful step3 Adjust pH of the solution step2->step3 If not successful step2->end_s Successful step4 Use sonication step3->step4 If not successful step3->end_s Successful step4->end_s Successful end_f Consult further resources or an alternative compound step4->end_f If not successful

Caption: Troubleshooting workflow for addressing solubility challenges.

G Handling Precautions for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_env Work Environment cluster_practice Best Practices ppe1 Safety Goggles ppe2 Lab Coat ppe3 Gloves ppe4 Respirator (if dust) env1 Well-ventilated Area env2 Chemical Fume Hood env1->env2 prac1 Avoid dust generation prac2 Wash hands after handling prac1->prac2 prac3 Use designated equipment prac2->prac3

Caption: Key handling precautions for safe laboratory use.

References

Technical Support Center: 5-Amino-1-methyl-1H-imidazole-4-carboxamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Q1: Why am I observing significant peak tailing for my analyte?

Possible Causes:

  • Secondary Interactions: The basic nature of the amino and imidazole groups in this compound can lead to strong interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3][4] This is a primary cause of peak tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions and poor peak shape.[4]

  • Column Degradation: The column may be old, contaminated, or have developed a void at the inlet.[5]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[4][5]

  • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped) to minimize secondary interactions.

  • Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can mask the silanol groups and improve peak shape.

  • Reduce Sample Concentration: Dilute the sample to avoid column overload.

  • Column Flushing and Regeneration: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[5]

  • Consider an Alternative Stationary Phase: For highly polar compounds, a Hydrophilic Interaction Chromatography (HILIC) column could be a suitable alternative to traditional reversed-phase columns.

Q2: My analyte's retention time is drifting or inconsistent. What should I do?

Possible Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump can lead to variable retention times.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention.

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

  • Check Pump Performance: Purge the pump to remove air bubbles and check for leaks. If the problem persists, the pump seals may need replacement.

  • Implement a Column Washing Procedure: Regularly wash the column to remove any strongly retained compounds.

Q3: I am experiencing low sensitivity or no peak at all for my analyte. What are the potential reasons?

Possible Causes:

  • Incorrect Detection Wavelength: The UV detector may be set to a wavelength where the analyte has little to no absorbance.

  • Sample Degradation: The analyte may be unstable in the sample solvent or mobile phase.

  • Low Sample Concentration: The concentration of the analyte in the sample may be below the detection limit of the method.

  • Injector Malfunction: The injector may not be delivering the sample to the column correctly.

  • Detector Issue: The detector lamp may be failing or there could be an issue with the detector electronics.

Solutions:

  • Optimize Detection Wavelength: Based on the UV spectrum of this compound, the optimal detection wavelength is around 268 nm.[6]

  • Check Sample Stability: Prepare fresh samples and investigate the stability of the analyte in the chosen solvent.

  • Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume.

  • Inspect the Injector: Check for blockages or leaks in the injector and ensure the sample loop is being filled completely.

  • Verify Detector Performance: Check the detector lamp's usage hours and run diagnostic tests to ensure it is functioning correctly.

Experimental Protocols

Below is a detailed methodology for a typical HPLC analysis of this compound. This protocol can be used as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters
ParameterRecommended Condition 1 (Reversed-Phase)Recommended Condition 2 (HILIC)
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)HILIC (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B for 2 min, 5-95% B in 10 min, hold at 95% B for 2 min95% B for 2 min, 95-50% B in 10 min, hold at 50% B for 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C40 °C[6]
Injection Volume 10 µL10 µL
Detection UV at 268 nm[6]UV at 268 nm[6]

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Dilute Sample check_overload->reduce_conc Yes check_pH Is mobile phase pH optimized? check_overload->check_pH No problem_solved Problem Resolved reduce_conc->problem_solved adjust_pH Lower Mobile Phase pH (e.g., 2-3) check_pH->adjust_pH No check_column Is the column old or non-end-capped? check_pH->check_column Yes adjust_pH->problem_solved use_new_column Use New or End-Capped Column check_column->use_new_column Yes consider_hilic Consider HILIC Column check_column->consider_hilic Consider use_new_column->problem_solved consider_hilic->problem_solved

Caption: A flowchart for troubleshooting peak tailing issues.

Logical Relationship of HPLC Components and Common Problems

HPLC_Troubleshooting_Map cluster_pump Pump cluster_injector Injector cluster_column Column cluster_detector Detector cluster_mobile_phase Mobile Phase pump Pump pump_problem Inconsistent Flow Retention Time Drift pump->pump_problem injector Injector injector_problem No Peak / Low Area Poor Reproducibility injector->injector_problem column Column column_problem Peak Tailing Retention Time Drift High Backpressure column->column_problem detector Detector detector_problem No Peak / Low Sensitivity Noisy Baseline detector->detector_problem mobile_phase Mobile Phase mobile_phase_problem Retention Time Drift Baseline Noise mobile_phase->mobile_phase_problem

Caption: Common HPLC problems and their component origins.

References

preventing side reactions with 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and address side reactions when working with 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions to consider when using this compound?

A1: The primary reactive sites in this compound are the 5-amino group and the imidazole ring itself. Potential side reactions include oxidation of the electron-rich imidazole ring, unwanted N-alkylation or N-acylation at the 5-amino group or the imidazole ring nitrogens, and hydrolysis of the carboxamide group under strong acidic or basic conditions. The indole moiety, a related heterocyclic structure, is known to be prone to oxidation and alkylation.[1]

Q2: How can I prevent oxidation of the imidazole ring during a reaction?

A2: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen).[2][3] Degassing solvents prior to use can also minimize dissolved oxygen. If the reaction conditions are harsh, consider using a protecting group on the imidazole nitrogen.

Q3: What strategies can be employed to achieve selective modification of the 5-amino group without affecting the imidazole ring?

A3: Achieving selectivity is key. Using milder reaction conditions can often favor reaction at the more nucleophilic 5-amino group over the imidazole ring. Furthermore, employing a protecting group strategy is a robust method.[1][4] For instance, you can protect the imidazole nitrogen(s) before carrying out reactions on the 5-amino group. The choice of protecting group is critical and should be orthogonal to the reaction conditions planned for the amino group modification.[5]

Q4: Can the carboxamide group undergo hydrolysis? If so, under what conditions?

A4: Yes, the carboxamide group can be hydrolyzed to a carboxylic acid. This typically requires harsh conditions, such as refluxing in strong aqueous acid or base. For most standard organic transformations conducted under anhydrous and neutral or mildly acidic/basic conditions, hydrolysis of the primary amide is not a significant concern.

Troubleshooting Guides for Side Reactions

Table 1: Troubleshooting Guide for Unexpected Side Products
Problem Potential Cause Recommended Solution
Formation of a byproduct with a higher molecular weight, suggesting dimerization or polymerization. The imidazole ring or the 5-amino group of one molecule may have reacted with an activated form of another molecule. This can be common in peptide synthesis to which this molecule is analogous.[1]- Lower the concentration of the starting material. - Add the activating agent slowly and at a low temperature. - Consider using a protecting group for the 5-amino or imidazole nitrogen.[5]
Isolation of a product suggesting reaction at an unintended nitrogen atom (e.g., on the imidazole ring instead of the 5-amino group). The desired reaction conditions may not be selective enough. The nucleophilicity of the imidazole nitrogens can be competitive with the 5-amino group.- Modify the reaction conditions (e.g., lower temperature, use a less polar solvent). - Employ a protecting group strategy to block the undesired reactive sites. Common protecting groups for imidazoles in similar contexts include Tosyl (Tos) and Trityl (Trt).[1]
Low yield of the desired product with recovery of unreacted starting material. - Insufficient activation of the coupling partner. - Steric hindrance around the reactive site. - The reaction may not have reached completion.- Increase the equivalents of the activating agent or coupling partner. - Extend the reaction time or moderately increase the temperature. - Monitor the reaction progress using TLC or LC-MS.
Product degradation observed during workup or purification. The product may be sensitive to acid, base, or silica gel.- Use a milder workup procedure (e.g., avoid strong acids/bases). - For purification, consider using neutral alumina instead of silica gel, or employ reverse-phase chromatography.

Experimental Protocols

Protocol: Selective N-Acylation of the 5-Amino Group

This protocol describes a general procedure for the acylation of the 5-amino group of this compound, with measures to minimize side reactions.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 equivalents)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.2 equivalents)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the tertiary amine base and stir for 10 minutes.

  • Slowly add the acyl chloride or anhydride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

Table 2: Hypothetical Influence of Reaction Parameters on Selective N-Acylation
Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Dimethylformamide (DMF)
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)None
Temperature 0 °C to rtRoom Temperature50 °C
Yield of Desired Product (%) 857845
Formation of Imidazole-Acylated Byproduct (%) < 5825
Recovery of Starting Material (%) 101430

This table presents hypothetical data for illustrative purposes, demonstrating how optimizing reaction conditions can improve selectivity and yield.

Visualizations

troubleshooting_workflow start Unexpected Reaction Outcome check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm identify_byproduct Identify Structure of Major Byproduct(s) check_sm->identify_byproduct cause_oxidation Oxidation? identify_byproduct->cause_oxidation Mass increase of 16 amu? cause_multi_acylation Multiple Acylations? identify_byproduct->cause_multi_acylation Mass corresponds to multiple additions? cause_wrong_site Reaction at Wrong Site? identify_byproduct->cause_wrong_site Isomer of desired product? cause_low_conversion Low Conversion? identify_byproduct->cause_low_conversion Mainly starting material? sol_inert Use Inert Atmosphere Degas Solvents cause_oxidation->sol_inert sol_protect Use Protecting Group Strategy cause_multi_acylation->sol_protect sol_conditions Modify Reaction Conditions (Temp, Solvent, Base) cause_wrong_site->sol_conditions sol_reagents Increase Equivalents or Reaction Time cause_low_conversion->sol_reagents

Caption: Troubleshooting workflow for unexpected reaction outcomes.

protecting_group_strategy cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway start_un 5-Amino-1-methyl- 1H-imidazole-4-carboxamide reagent_un Acylating Agent (e.g., Acyl Chloride) start_un->reagent_un product_desired Desired Product: 5-N-Acylated reagent_un->product_desired product_side Side Product: Imidazole-N-Acylated reagent_un->product_side start_prot 5-Amino-1-methyl- 1H-imidazole-4-carboxamide protect 1. Protect Imidazole-N (e.g., with Boc) start_prot->protect protected_int Protected Intermediate protect->protected_int acylate 2. Acylate 5-Amino Group protected_int->acylate acylated_prot Acylated Protected Intermediate acylate->acylated_prot deprotect 3. Deprotect Imidazole-N acylated_prot->deprotect final_product Desired Product Only deprotect->final_product

Caption: Protecting group strategy for selective N-acylation.

References

Validation & Comparative

A Comparative Guide to the Validation of 5-Amino-1-methyl-1H-imidazole-4-carboxamide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comparative overview of validation standards and analytical methodologies for 5-Amino-1-methyl-1H-imidazole-4-carboxamide, a key intermediate and metabolite in various biological and pharmaceutical contexts.

Comparison of Analytical Standards and Related Analogs

While a direct head-to-head comparison of commercially available this compound validation standards is limited by proprietary data, a comparative analysis of the target compound and its closely related analogs is crucial for understanding potential cross-reactivity and impurity profiles. The following table summarizes key analytical parameters for these compounds, derived from published analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical TechniquesMass Spectrometry (m/z) Transitions
This compound C5H8N4O140.14HPLC, LC-MS/MSNot explicitly detailed in search results
5-Amino-1H-imidazole-4-carboxamide (AICA)C4H6N4O126.12HPLC, LC-MS/MS, Capillary Electrophoresis127 -> 110[1][2]
5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamideC6H9N5O2183.17Not specifiedNot specified
5-Amino-1-methyl quinolinium (5-AMQ)C10H11N2+159.21LC-MS/MS159.100 -> 90.00[3]

Experimental Protocols

The validation of this compound and its analogs typically involves chromatographic and mass spectrometric techniques to ensure identity, purity, and stability.

General Workflow for Validation Standard Characterization

This workflow outlines the typical steps for the characterization and validation of a chemical reference standard.

Validation Workflow cluster_0 Material Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Reference Material Reference Material Solution Preparation Solution Preparation Reference Material->Solution Preparation Test Sample Test Sample Test Sample->Solution Preparation NMR NMR Spectroscopy (Structural Elucidation) Test Sample->NMR KF Karl Fischer Titration (Water Content) Test Sample->KF HPLC_UV HPLC-UV Analysis (Purity & Impurities) Solution Preparation->HPLC_UV Inject LC_MS LC-MS/MS Analysis (Identity & Specificity) Solution Preparation->LC_MS Inject Data_Processing Data Processing & Integration HPLC_UV->Data_Processing LC_MS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation KF->Purity_Calculation Data_Processing->Purity_Calculation COA Certificate of Analysis (CoA) Generation Purity_Calculation->COA

A typical experimental workflow for the validation of a chemical reference standard.
LC-MS/MS Method for the Determination of 5-Aminoimidazole-4-carboxamide (AICA) in Human Plasma

This method can be adapted for the validation of related imidazole carboxamides.[1][2]

  • Sample Preparation:

    • Perform a solvent extraction of AICA from the plasma matrix as an ion pair with 1-pentanesulfonate ion.

  • Chromatography:

    • Column: Hypersil ODS2 column.

    • Mobile Phase: Methanol-water (68:32, v/v).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions: Monitor m/z at 127 -> 110 for AICA and 172 -> 128 for the internal standard.

  • Validation Parameters:

    • Linearity: The calibration curve is typically linear within a range from 20 to 2000 ng/mL.

    • Limit of Quantification (LOQ): The LOQ for AICA in plasma has been reported as 20 ng/mL.

    • Precision: The relative standard deviation (RSD) of intra-assay and inter-assay should be no more than 5.90% and 5.65%, respectively.

HPLC Method for Simultaneous Determination of AICA Riboside and AICA Ribotide

This method demonstrates a more complex separation for related compounds.[4]

  • Sample Preparation:

    • Deproteinize plasma samples by adding a half volume of 10% trichloroacetic acid (TCA).

    • Extract the resulting supernatant with diethyl ether to remove TCA.

  • Chromatography:

    • On-line Solid Phase Extraction (SPE): Use a WAX-1 SPE column to trap AICA ribotide, while AICA riboside is eluted.

    • Analytical Columns:

      • CG16 column for AICA riboside separation.

      • HILIC-10 and WAX-1 columns for AICA ribotide separation.

    • Column Temperature: 40 °C.

    • Detection: UV detection at 268 nm.

  • Validation Parameters:

    • Linearity:

      • AICA riboside: 0.1-500 μg/ml.

      • AICA ribotide: 0.03-50 μg/ml.

    • Lower Limit of Quantification (LLOQ):

      • AICA riboside: 100 ng/ml.

      • AICA ribotide: 30 ng/ml.

Biological Context and Signaling Pathways

This compound and its analogs are often studied for their roles in cellular signaling, particularly in the context of cancer and metabolic diseases. For instance, related compounds have been investigated as inhibitors of enzymes like Protein Kinase C-iota (PKC-ι) and Nicotinamide N-methyltransferase (NNMT).[5][6] The inhibition of these enzymes can have significant downstream effects on cell growth, proliferation, and metabolism.

Signaling_Pathway cluster_NNMT NNMT Pathway cluster_PKC PKC-ι Pathway 5_AMQ 5-Amino-1-methyl quinolinium (5-AMQ) NNMT Nicotinamide N-methyltransferase (NNMT) 5_AMQ->NNMT Inhibits SAH S-adenosyl homocysteine (SAH) NNMT->SAH NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Regulates SAM S-adenosyl methionine (SAM) SAM->NNMT ICA_1s ICA-1s (PKC-ι Inhibitor) PKCi Protein Kinase C-iota (PKC-ι) ICA_1s->PKCi Inhibits Cell_Growth Cell Growth & Proliferation PKCi->Cell_Growth Promotes Apoptosis Apoptosis PKCi->Apoptosis Inhibits

Hypothetical signaling pathways involving inhibition of NNMT and PKC-ι by related imidazole compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its structurally and functionally related compounds. The focus is on their biological activities, mechanisms of action, and physicochemical properties, supported by experimental data to aid in research and drug development.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound belonging to the imidazole carboxamide family. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. A key related compound is Acadesine (also known as AICA-riboside or AICAR), which is the riboside form of a related imidazole carboxamide. Upon entering cells, AICAR is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP). ZMP is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This guide will compare this compound and its derivatives with the well-characterized AMPK activators, Acadesine (AICAR) and Metformin. Furthermore, the guide will explore the diverse biological activities of other imidazole-4-carboxamide derivatives, including their anticancer, anti-inflammatory, and antifungal properties.

Comparison of AMPK Activators: Acadesine (AICAR) vs. Metformin

A primary area of interest for imidazole carboxamides is their ability to modulate AMPK activity. Acadesine (AICAR) is a direct activator, while Metformin, a widely used anti-diabetic drug, activates AMPK indirectly.

Mechanism of Action:

  • Acadesine (AICAR): As a cell-permeable adenosine analog, AICAR is taken up by cells and phosphorylated by adenosine kinase to ZMP. ZMP mimics AMP and allosterically activates AMPK. This direct activation does not require a change in the cellular AMP:ATP ratio.

  • Metformin: This biguanide indirectly activates AMPK, primarily by inhibiting Complex I of the mitochondrial respiratory chain. This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[1]

Quantitative Comparison of Effects:

ParameterAcadesine (AICAR)MetforminCell Type/ModelReference
AMPK Activation Dose-dependent increase in phosphorylationDose-dependent increase in phosphorylationRat Hepatocytes[2]
Glucose Uptake ~2 to 3-fold increase (50 µM, 40 min)~4 to 6-fold increase (2 mM, 16 h)L6 Myotubes[3]
GLUT4 Translocation IncreasedIncreasedL6 Myotubes[3]
Inflammation-associated Muscle Wasting Suppresses IFNγ/TNFα-induced atrophyDoes not suppress IFNγ/TNFα-induced atrophyC2C12 Myotubes[4]

Diverse Biological Activities of Imidazole-4-carboxamide Derivatives

Beyond AMPK activation, derivatives of imidazole-4-carboxamide exhibit a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have explored the anticancer potential of imidazole-4-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity (IC50 values in µM):

CompoundHeLa (Cervical)HT-29 (Colon)HCT-15 (Colon)A549 (Lung)MDA-MB-231 (Breast)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)0.737 ± 0.051.194 ± 0.02---[5]
Imidazole-4-carboxamide-----[6]
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)----Significant cytotoxicity[7]
Imidazole-triazole hybrid 4k----0.38 ± 0.02 (MCF-7)[8]
Imidazole-triazole hybrid 6e5.22 ± 0.20 (Caco-2)----[8]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of inflammatory mediators.

Comparative Anti-inflammatory Activity (IC50 values):

CompoundTarget/AssayIC50 ValueReference
Imidazole derivative 6iAdrenergic antagonism0.15 µM[9]
Imidazole derivative 6iPAF antagonism0.66 µM[9]
Imidazole derivative 5cCOX-1 inhibition0.4 µM[9]
Imidazole derivative 6cADP antagonism2 µM[9]
Antifungal Activity

Several imidazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal properties against various fungal strains.

Comparative Antifungal Activity (EC50/MIC values in µg/mL):

CompoundRhizoctonia solaniCandida albicansCandida kruseiReference
N-cyano-1H-imidazole-4-carboxamide derivative 12h2.63--[4]
(Z)-5-amino-N'-phenyl-1-methyl-1H-imidazole-4-carbohydrazonamide (2h)-MIC: 15.6MIC: 3.9[7]
(Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2k)-MIC: 7.8MIC: 3.9[7]
(Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2l)-MIC: 3.9MIC: 2.0[7]

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental approaches for evaluating these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

cluster_0 Cell Membrane Mitochondrial Complex I Mitochondrial Complex I AMPK AMPK Mitochondrial Complex I->AMPK indirectly activates via increased AMP:ATP ratio Adenosine Transporter Adenosine Transporter ZMP ZMP Adenosine Transporter->ZMP intracellular phosphorylation Metformin Metformin Metformin->Mitochondrial Complex I inhibits AICAR AICAR AICAR->Adenosine Transporter ZMP->AMPK directly activates Downstream Targets Downstream Targets AMPK->Downstream Targets phosphorylates

Fig. 1: Simplified signaling pathways for AMPK activation by Metformin and AICAR.

cluster_0 Experimental Steps Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat cells with test compounds Assay Assay Compound Treatment->Assay Perform specific assay (e.g., MTT, Glucose Uptake) Data Analysis Data Analysis Assay->Data Analysis Measure endpoint and calculate results (e.g., IC50)

Fig. 2: General experimental workflow for in vitro compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are representative protocols for key experiments.

Protocol 1: In Vitro AMPK Activity Assay

This protocol describes a common method to measure the activity of AMPK in response to treatment with test compounds.

Materials:

  • Cell line (e.g., L6 myotubes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, AICAR, Metformin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Antibodies: primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK; HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Treat cells with various concentrations of the test compounds for a specified duration. Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p-AMPK and total AMPK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-AMPK and total AMPK.

    • Calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.

Protocol 2: Glucose Uptake Assay in L6 Myotubes

This protocol outlines a method to measure glucose uptake in L6 muscle cells, a common model for studying glucose metabolism.

Materials:

  • Differentiated L6 myotubes in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds

  • Insulin (positive control)

  • 2-deoxy-D-[³H]glucose (radioactive tracer)

  • Cytochalasin B (for determining non-specific uptake)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Serum Starvation:

    • Wash differentiated L6 myotubes with PBS and incubate in serum-free medium for 4-6 hours.

  • Pre-incubation:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle in KRH buffer for the desired time.

  • Insulin Stimulation (if applicable):

    • Add insulin to the appropriate wells and incubate.

  • Glucose Uptake:

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 10 minutes).

    • To determine non-specific uptake, pre-incubate a set of wells with Cytochalasin B before adding the radioactive tracer.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive solution and washing the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

  • Scintillation Counting:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.

Protocol 3: Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound and its related compounds represent a versatile class of molecules with a wide array of biological activities. While Acadesine (AICAR) and Metformin are well-studied for their roles in AMPK activation and metabolic regulation, other imidazole-4-carboxamide derivatives show significant potential as anticancer, anti-inflammatory, and antifungal agents. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on direct comparative studies to better elucidate the structure-activity relationships and therapeutic indices of these compounds.

References

5-Amino-1-methyl-1H-imidazole-4-carboxamide vs AICAR in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the exploration of novel therapeutic agents that can modulate cellular energy homeostasis is paramount. Two compounds that have garnered significant attention for their profound metabolic effects are 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) and 5-Amino-1-methylquinolinium (5-Amino-1MQ). While both are investigated for their potential to combat metabolic disorders, they operate through distinct molecular mechanisms, offering different approaches to metabolic reprogramming. This guide provides an objective comparison of AICAR and 5-Amino-1MQ, supported by experimental data, to aid researchers in selecting the appropriate tool for their metabolic studies.

At a Glance: Key Differences

FeatureAICAR (Acadesine)5-Amino-1MQ
Primary Mechanism AMP-activated protein kinase (AMPK) activator[1]Nicotinamide N-methyltransferase (NNMT) inhibitor[2][3]
Mode of Action Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK.[1]Directly inhibits the NNMT enzyme, preventing the methylation of nicotinamide.[2][3]
Key Metabolic Effects Stimulates glucose uptake and fatty acid oxidation, inhibits lipogenesis and gluconeogenesis.[4]Reduces body weight and fat mass, improves insulin sensitivity, and lowers cholesterol levels.[2][5][6]
Cellular Energy Sensing Mimics a low-energy state by increasing AMPK activity.Increases intracellular NAD+ levels, a key coenzyme in cellular energy metabolism.[2][3]
Primary Research Applications Studies on exercise mimetics, ischemia, and metabolic syndrome.Research into obesity, type 2 diabetes, and age-related metabolic decline.[2]

Quantitative Effects on Metabolic Parameters

The following table summarizes quantitative data from preclinical studies, primarily in rodent models, to highlight the comparative efficacy of AICAR and 5-Amino-1MQ on various metabolic parameters.

ParameterCompoundSpecies/ModelDosageDurationKey Quantitative ResultsReference
Body Weight AICARHigh-fat diet-fed mice500 mg/kg4 monthsSignificant decrease from 50 ± 5 g to 42 ± 4.5 g.[7]
5-Amino-1MQDiet-induced obese mice20 mg/kg (SC, 3x daily)11 daysProgressive loss of body weight.[8]
Fat Mass AICARHigh-fat diet-fed mice--Decrease in the amount and mass of abdominal fat.[9]
5-Amino-1MQDiet-induced obese mice--~35% decrease in epididymal white adipose tissue mass.[10]
Adipocyte Size 5-Amino-1MQDiet-induced obese mice--Reduction of 30-40%.[11]
Plasma Glucose AICARInsulin-resistant high-fat-fed rats250 mg/kg (subcutaneous)Acute~25% decrease.
Plasma Insulin AICARInsulin-resistant high-fat-fed rats250 mg/kg (subcutaneous)Acute~60% decrease.
Plasma Triglycerides AICARHigh-fat diet-fed mice500 mg/kg4 monthsSignificant decrease from 1.4 ± 0.3 mmol/L to 1.0 ± 0.1 mmol/L.[7]
Plasma Cholesterol 5-Amino-1MQDiet-induced obese mice-11 days~30% lower total cholesterol levels.[10]
Glucose Uptake (Muscle) AICARInsulin-resistant high-fat-fed rats250 mg/kg (subcutaneous)Acute4.9-fold increase in white muscle.
Fatty Acid Uptake (Muscle) AICARInsulin-resistant high-fat-fed rats250 mg/kg (subcutaneous)Acute2.4-fold increase in white muscle.
AMPK Phosphorylation (DRG Neurons) AICARHigh-fat diet-fed mice500 mg/kg2 months3-fold increase in the ratio of phosphorylated AMPK to total AMPK.[7]
Intracellular 1-MNA (Adipocytes) 5-Amino-1MQ3T3-L1 adipocytes30 µM24 hoursSignificant reduction.[8]
Intracellular NAD+ (Adipocytes) 5-Amino-1MQ3T3-L1 adipocytes10 µM24 hoursSignificant increase.[8]
Running Endurance AICARSedentary mice-4 weeks44% enhancement.[4]

Signaling Pathways

The distinct mechanisms of action of AICAR and 5-Amino-1MQ are centered on two different key metabolic regulatory points.

AICAR_Pathway cluster_downstream Downstream Effects AICAR AICAR ZMP ZMP AICAR->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake FA_Oxidation ↑ Fatty Acid Oxidation AMPK->FA_Oxidation Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis

Caption: AICAR signaling pathway leading to AMPK activation.

Five_Amino_1MQ_Pathway cluster_downstream_5A1MQ Downstream Effects Five_Amino_1MQ 5-Amino-1MQ NNMT NNMT Five_Amino_1MQ->NNMT Inhibits One_MNA 1-Methylnicotinamide Nicotinamide Nicotinamide Nicotinamide->One_MNA NNMT NAD ↑ NAD+ Nicotinamide->NAD Preserves Fat_Metabolism ↑ Fat Metabolism NAD->Fat_Metabolism Energy_Expenditure ↑ Energy Expenditure NAD->Energy_Expenditure Insulin_Sensitivity ↑ Insulin Sensitivity NAD->Insulin_Sensitivity

Caption: 5-Amino-1MQ mechanism via NNMT inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of typical in vivo experimental protocols for AICAR and 5-Amino-1MQ.

AICAR In Vivo Study Protocol
  • Animal Model: C57BL/6 mice on a high-fat diet (60% fat) for 12 weeks to induce obesity and insulin resistance.[12]

  • Compound Preparation: Dissolve AICAR in sterile 0.9% saline.[13]

  • Administration:

    • Dosage: 150-500 mg/kg body weight.[7][14]

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[12]

    • Frequency: Daily or three times per week.[12][14]

  • Experimental Procedures:

    • Acute Studies: Collect blood samples at various time points (e.g., 30, 60, 90, 120 minutes) post-injection to measure plasma glucose and insulin.[15]

    • Chronic Studies: Administer AICAR over several weeks.[7] Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).[14]

    • Tissue Collection: At the end of the study, euthanize animals and collect tissues (liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen for further analysis (e.g., Western blotting for p-AMPK, gene expression analysis).[16]

  • Metabolite Analysis:

    • Use techniques like LC-MS/MS for the quantitative detection of AICAR and its metabolites in urine and plasma.[1]

    • Analyze tissue extracts for key metabolites and protein phosphorylation states.

5-Amino-1MQ In Vivo Study Protocol
  • Animal Model: Diet-induced obese (DIO) C57BL/6 mice fed a high-fat diet for 11 weeks.[8]

  • Compound Preparation: Prepare 5-Amino-1MQ solution for injection.

  • Administration:

    • Dosage: 20 mg/kg body weight.[8]

    • Route: Subcutaneous (s.c.) injection.[8]

    • Frequency: Three times daily.[8]

  • Experimental Procedures:

    • Monitor body weight daily.

    • At the end of the study (e.g., 11 days), measure food intake.

    • Collect blood for plasma lipid profile analysis (total cholesterol, triglycerides).

    • Euthanize animals and collect white adipose tissue for mass measurement and adipocyte size analysis.

  • Biochemical Analysis:

    • In vitro studies on adipocytes can be performed to measure intracellular levels of 1-MNA and NAD+ to confirm target engagement.[8]

    • Assess cell viability in cell culture models.[8]

Experimental Workflow Comparison

The following diagram illustrates a typical comparative experimental workflow for evaluating the metabolic effects of AICAR and 5-Amino-1MQ in vivo.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Induce Obesity in Mice (High-Fat Diet) Grouping Randomize into Groups: 1. Vehicle Control 2. AICAR 3. 5-Amino-1MQ Animal_Model->Grouping Administration Administer Compounds (e.g., daily for 4 weeks) Grouping->Administration Monitoring Monitor: - Body Weight - Food Intake - Glucose & Insulin (periodic) Administration->Monitoring GTT_ITT Perform GTT & ITT Monitoring->GTT_ITT Sacrifice Euthanasia & Tissue Collection (Blood, Liver, Muscle, Adipose) GTT_ITT->Sacrifice Analysis Biochemical & Molecular Analysis: - Plasma Metabolites - Tissue Protein & Gene Expression - Histology (Adipocyte size) Sacrifice->Analysis

Caption: Comparative in vivo experimental workflow.

Conclusion

AICAR and 5-Amino-1MQ are both valuable pharmacological tools for investigating metabolic regulation. AICAR, as a direct AMPK activator, is well-suited for studies focusing on the downstream effects of this central metabolic sensor, mimicking cellular responses to exercise and energy stress. In contrast, 5-Amino-1MQ offers a novel approach by targeting NNMT, thereby modulating the NAD+ salvage pathway and influencing a different but equally critical aspect of cellular metabolism.

The choice between AICAR and 5-Amino-1MQ will depend on the specific research question. For studies aiming to dissect the AMPK signaling cascade and its role in glucose and fatty acid metabolism, AICAR remains a cornerstone compound. For research focused on the role of NAD+ metabolism, sirtuin activity, and the development of therapeutics for obesity and related comorbidities through a novel enzymatic target, 5-Amino-1MQ presents a compelling alternative. This guide provides a foundational understanding to assist researchers in making an informed decision for their experimental designs.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Amino-1-methyl-1H-imidazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored, 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its analogs have emerged as a promising class of compounds with diverse biological activities, ranging from anticancer to enzyme-inhibiting properties. This guide provides an objective comparison of the performance of these analogs, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug discovery.

Anticancer Activity: A Tale of Cellular Inhibition

Several analogs of this compound have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is a common endpoint in these studies.

A notable example is the evaluation of N-substituted 1H-indole-2-carboxamides, which share a similar structural motif. A series of these compounds exhibited potent and selective cytotoxic effects against various tumor cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). For instance, certain derivatives displayed impressive IC50 values in the sub-micromolar range against K-562 cells.

Another study focused on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. One particular derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), showed significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.737 ± 0.05 μM and 1.194 ± 0.02 μM, respectively.[1] Further investigations revealed that this compound could inhibit tumor cell colony formation and migration, highlighting its potential to thwart cancer progression.[1]

The table below summarizes the anticancer activity of selected this compound analogs and related compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-substituted indole-2-carboxamide (Compound 12)K-562 (Leukemia)0.33
N-substituted indole-2-carboxamide (Compound 14)K-562 (Leukemia)0.61
N-substituted indole-2-carboxamide (Compound 4)K-562 (Leukemia)0.61
N-substituted indole-2-carboxamide (Compound 10)HCT-116 (Colon Cancer)1.01
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical Cancer)0.737 ± 0.05[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (Colon Cancer)1.194 ± 0.02[1]

Enzyme Inhibition: Targeting Key Cellular Pathways

Beyond their direct cytotoxic effects, these imidazole-based compounds have been investigated as inhibitors of specific enzymes that play crucial roles in cellular metabolism and signaling. One such target is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, an enzyme involved in the de novo purine biosynthesis pathway. Inhibition of this enzyme can disrupt the production of essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.

Studies have shown that various compounds can inhibit AICAR transformylase. For instance, azathioprine and its metabolite, thioinosinic acid (tIMP), act as competitive inhibitors of this enzyme.[2] The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The Ki values for tIMP and azathioprine against chicken liver AICAR transformylase were found to be 39 ± 4 µM and 120 ± 10 µM, respectively.[2]

The following table presents the inhibitory activity of selected compounds against AICAR transformylase.

InhibitorEnzyme SourceKi (µM)Type of InhibitionReference
Thioinosinic acid (tIMP)Chicken Liver39 ± 4Competitive[2]
AzathioprineChicken Liver120 ± 10Competitive[2]
Thioinosinic acid (tIMP)MRL/lpr mouse PBMCs110 ± 20Competitive[2]
AzathioprineMRL/lpr mouse PBMCs90 ± 14Competitive[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogs or test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl containing 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Colony Formation Assay

The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) into 6-well plates.

  • Compound Treatment: Treat the cells with the desired concentrations of the test compounds.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), changing the medium as needed.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies (typically defined as colonies containing at least 50 cells).

  • Data Analysis: Compare the number of colonies in the treated wells to the control wells to determine the effect of the compound on cell survival and proliferation.

AICAR Transformylase Inhibition Assay

This assay measures the inhibition of AICAR transformylase activity. A common method is a colorimetric assay based on the measurement of the product formed.[2]

Materials:

  • Purified or partially purified AICAR transformylase

  • 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)

  • 10-formyltetrahydrofolate (10-fTHF)

  • Assay buffer

  • Test compounds (inhibitors)

  • Reagents for detecting the product (e.g., for a colorimetric assay)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, AICAR, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the AICAR transformylase enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method. For the colorimetric assay, this may involve a chemical reaction that produces a colored product.[2]

  • Data Analysis: Determine the rate of the enzymatic reaction at different inhibitor concentrations. Plot the data to determine the type of inhibition and calculate the Ki value.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_enzyme Enzyme Inhibition Assay cell_culture Cancer Cell Culture compound_treatment Treatment with Analogs cell_culture->compound_treatment mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay colony_assay Colony Formation Assay (Cell Survival) compound_treatment->colony_assay migration_assay Migration Assay (Metastasis Potential) compound_treatment->migration_assay enzyme AICAR Transformylase reaction Enzymatic Reaction enzyme->reaction substrate AICAR + 10-fTHF substrate->reaction inhibitor Test Analog inhibitor->reaction detection Product Detection reaction->detection

Caption: General experimental workflow for evaluating the biological activity of this compound analogs.

purine_biosynthesis_pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICAR Transformylase ATIC AICAR Transformylase AICAR->ATIC IMP IMP FAICAR->IMP Purines Purine Nucleotides (Adenine, Guanine) IMP->Purines Inhibitor 5-Amino-1-methyl-1H- imidazole-4-carboxamide Analogs Inhibitor->ATIC ATIC->FAICAR

Caption: Simplified de novo purine biosynthesis pathway highlighting the role of AICAR transformylase as a target for imidazole-based inhibitors.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICA-Me)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel therapeutic candidates like 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICA-Me) is a cornerstone of successful preclinical and clinical development. This guide provides a comprehensive comparison of analytical methodologies for the quantification of AICA-Me and structurally similar compounds in biological matrices. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to select the most appropriate analytical strategy for their specific needs.

The validation of bioanalytical methods is a critical process to ensure the accuracy and reliability of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of bioanalytical methods. These guidelines outline key parameters that must be thoroughly evaluated, including selectivity, accuracy, precision, recovery, and stability, to ensure the method is fit for its intended purpose.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of small molecules like AICA-Me is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its superior sensitivity and specificity, other techniques offer viable alternatives depending on the specific research question and available resources.

Below is a comparative summary of the performance of various analytical techniques for the quantification of AICA-Me and similar imidazole-containing compounds.

Analytical MethodAnalyteMatrixLinearity RangeLLOQAccuracy (%)Precision (%RSD)Reference
LC-MS/MS 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)Plasma5 - 2500 ng/mL5 ng/mLWithin ±15% of nominal< 15%[1]
LC-MS/MS 5-Amino-1-methyl quinolinium (5-AMQ)Rat Plasma & Urine10 - 2500 ng/mL10 ng/mLWithin ±15% of nominal< 15%[2]
LC-MS/MS 5-aminoimidazole-4-carboxamide (AICA)Human Plasma20 - 2000 ng/mL20 ng/mLNot explicitly statedIntra-assay: ≤ 5.90%, Inter-assay: ≤ 5.65%[3][4]
HPLC-UV 5-aminoimidazole-4-carboxamide riboside (AICAr) & AICA ribotide (ZMP)Nude Mice PlasmaAICAr: 0.1 - 500 µg/mL; ZMP: 0.03 - 50 µg/mLAICAr: 100 ng/mL; ZMP: 30 ng/mLWithin acceptable limitsWithin acceptable limits[5]
GC-MS Amino Acids (general)PlasmaNot specifiedNot specifiedNot specifiedNot specified[6][7]
CE-MS Amino Acids (general)UrineNot specifiedNot specifiedNot specifiedNot specified[8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation and validation of any analytical method. Below are representative protocols for the primary analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ICA-1s in Plasma[1]

This method provides a highly sensitive and selective approach for the quantification of a close structural analog of AICA-Me.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation to remove interfering macromolecules.

  • An internal standard (IS) is added to the plasma sample before precipitation to correct for variability in extraction and instrument response.

  • The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: Phenomenex Luna reverse phase C18 column.

  • Mobile Phase: A gradient elution is performed using water and methanol, both containing 0.1% acetic acid.

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

Mass Spectrometry:

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification. The SRM transition monitored for ICA-1s was m/z 240.100 → 110.054.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is often the preferred method, other techniques can be employed for the analysis of imidazole derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light.

  • Advantages: Robust, widely available, and cost-effective.

  • Limitations: Lower sensitivity and selectivity compared to MS detection, making it more suitable for higher concentration samples and less complex matrices.

  • Typical Protocol:

    • Sample Preparation: Protein precipitation or solid-phase extraction (SPE).

    • Chromatography: A C18 column is commonly used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 268 nm for AICA riboside and ribotide)[5].

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This method is suitable for volatile and thermally stable compounds. Analytes are separated in a gaseous mobile phase and detected by a mass spectrometer.

  • Advantages: Excellent chromatographic resolution.

  • Limitations: AICA-Me is not volatile and requires derivatization to increase its volatility, which adds a step to the sample preparation and can introduce variability.

  • Typical Protocol:

    • Sample Preparation: Extraction from the biological matrix followed by a derivatization step (e.g., silylation or acylation).

    • Chromatography: A capillary column with a non-polar stationary phase is typically used.

    • Detection: Electron ionization (EI) is a common ionization technique, followed by mass analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

  • Principle: This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.

  • Advantages: High separation efficiency, low sample and reagent consumption.

  • Limitations: Can be less robust than LC-based methods and may have lower sensitivity for some analytes.

  • Typical Protocol:

    • Sample Preparation: Minimal sample preparation is often required, sometimes just dilution.

    • Separation: A fused-silica capillary is used with a background electrolyte.

    • Detection: The capillary is coupled to a mass spectrometer, typically via an electrospray ionization interface.

Visualizing the Workflow and Biological Context

To better understand the processes involved in analytical validation and the potential biological relevance of AICA-Me, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDevelopment->ValidationProtocol SamplePreparation Sample Preparation (e.g., Protein Precipitation, SPE) ValidationProtocol->SamplePreparation LC_Separation Chromatographic Separation (e.g., LC, GC, CE) SamplePreparation->LC_Separation MS_Detection Mass Spectrometric Detection (e.g., MS/MS) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataAnalysis Data Analysis (Calibration Curve, QC Samples) DataAcquisition->DataAnalysis ValidationParameters Evaluation of Validation Parameters (Accuracy, Precision, Linearity, etc.) DataAnalysis->ValidationParameters ValidationReport Validation Report ValidationParameters->ValidationReport MethodImplementation Routine Sample Analysis ValidationReport->MethodImplementation

Caption: A typical workflow for bioanalytical method validation.

Hypothetical_Signaling_Pathway ExtracellularSignal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Membrane Receptor ExtracellularSignal->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase activates AICA_Me 5-Amino-1-methyl-1H- imidazole-4-carboxamide (AICA-Me) UpstreamKinase->AICA_Me may influence production/activity of TargetProtein Target Protein / Enzyme AICA_Me->TargetProtein modulates DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector regulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamEffector->CellularResponse

Caption: A hypothetical signaling pathway involving AICA-Me.

Conclusion

The analytical validation for the quantification of this compound is a critical step in its development as a potential therapeutic agent. While LC-MS/MS stands out as the most sensitive and specific method, a thorough understanding of alternative techniques such as HPLC-UV, GC-MS, and CE-MS allows researchers to choose the most appropriate method based on their specific analytical needs and resources. The data and protocols presented in this guide serve as a valuable resource for establishing a robust and reliable bioanalytical method, ensuring the generation of high-quality data for informed decision-making in the drug development process.

References

A Comparative Guide to the Efficacy of AMPK Activators: 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICAR) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICAR) and other prominent AMP-activated protein kinase (AMPK) activators, including metformin, A-769662, and salicylate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanisms of action, comparative efficacy supported by experimental data, and detailed laboratory protocols.

Introduction to AMPK and its Activators

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It acts as a cellular energy sensor, activated by conditions that increase the cellular AMP:ATP ratio, such as nutrient deprivation, hypoxia, or exercise.[2][3][4] Once active, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) and inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis).[5]

Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic disorders like type 2 diabetes, obesity, and even cancer.[2][6] Pharmacological agents that activate AMPK can be broadly categorized into two main classes:

  • Indirect Activators: These compounds do not interact with the AMPK enzyme directly. Instead, they induce cellular stress, typically by inhibiting mitochondrial function, which leads to an increase in the cellular AMP:ATP ratio, thereby activating AMPK.[5][7] Metformin is the most well-known example in this class.[2]

  • Direct Activators: These molecules bind directly to the AMPK complex to cause activation. This can occur through allosteric mechanisms that mimic the effect of AMP or through other sites on the enzyme complex that promote its activity.[6][7] AICAR, A-769662, and salicylate are prominent examples.

Mechanisms of Action

The efficacy and experimental utility of an AMPK activator are largely defined by its specific mechanism of action.

  • AICAR (this compound): AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP is an AMP analog that directly activates AMPK by binding to the γ-subunit, mimicking the allosteric activation and promoting phosphorylation at Threonine-172 of the catalytic α-subunit by upstream kinases like LKB1.[4][8][9] Although it is a direct activator, its reliance on intracellular conversion and potential for AMPK-independent effects, due to ZMP being an intermediate in purine biosynthesis, are important considerations.[8][10][11]

  • Metformin: A widely prescribed antidiabetic drug, metformin is an indirect AMPK activator.[12] Its primary mechanism involves the mild inhibition of Complex I of the mitochondrial respiratory chain.[2][13] This action decreases ATP production, leading to an elevated cellular AMP:ATP ratio, which is the trigger for AMPK activation.[2] Its effects are therefore dependent on the cellular energy state and upstream kinases.[13][14]

  • A-769662: This potent, reversible, thienopyridone-based compound is a direct allosteric activator of AMPK.[15][16] Unlike AMP or ZMP, A-769662 binds to a distinct site on the AMPK complex, causing allosteric activation while also inhibiting the dephosphorylation of the critical Thr172 residue.[2][17] Notably, it displays selectivity for AMPK complexes containing the β1 subunit.[15][18]

  • Salicylate: The active metabolite of aspirin, salicylate is a natural product that directly activates AMPK.[17] It binds at the same site as A-769662 and functions through a similar dual mechanism: allosteric activation and protection against Thr172 dephosphorylation.[17][19] The effects of salicylate are also highly dependent on the presence of the AMPK β1 subunit.[2][20]

AMPK_Pathway cluster_upstream Upstream Stimuli & Kinases cluster_ampk AMPK Complex cluster_activators Direct Activators cluster_downstream Downstream Effects Metformin Metformin Cellular_Stress Cellular Stress (e.g., ↑ AMP:ATP) Metformin->Cellular_Stress Inhibits Mitochondrial Complex I LKB1 LKB1 Cellular_Stress->LKB1 Activates AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates AMPK_Active p-AMPK (Thr172) (Active) AMPK_Active->AMPK Dephosphorylation (inhibited by A-769662 & Salicylate) Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK_Active->Catabolism Anabolism ↓ ATP Consumption (e.g., Lipid & Protein Synthesis) AMPK_Active->Anabolism AICAR AICAR ZMP ZMP (AMP Analog) AICAR->ZMP Intracellular Conversion ZMP->AMPK Allosteric Activation (γ-subunit) A769662 A-769662 A769662->AMPK Allosteric Activation (β1-subunit site) Salicylate Salicylate Salicylate->AMPK Allosteric Activation (β1-subunit site)

Caption: AMPK signaling pathway and points of intervention for various activators.

Comparative Efficacy Data

The potency of AMPK activators is often compared using their half-maximal effective concentration (EC₅₀) from in vitro kinase assays. This value represents the concentration of the compound required to elicit 50% of the maximal activation.

ActivatorMechanism of ActionTypical EC₅₀ (Cell-Free Assay)Key Features & Selectivity
AICAR (as ZMP) Direct (AMP Analog)~2-5 µM (for ZMP)Activates by mimicking AMP; requires intracellular conversion; potential for AMPK-independent effects.[2][8]
Metformin IndirectN/A (acts on mitochondria)Increases cellular AMP:ATP ratio; effects are cell-dependent and indirect.[2][7]
A-769662 Direct (Allosteric)~0.8 µMPotent, reversible activator; selective for β1 subunit-containing complexes; inhibits Thr172 dephosphorylation.[15][16]
Salicylate Direct (Allosteric)~1-3 mM (physiologically relevant)Natural product; binds to the A-769662 site; dependent on the β1 subunit.[17]

Note: EC₅₀ and IC₅₀ values can vary significantly based on the specific AMPK isoform, assay conditions, and cell type used.

Experimental Protocols

Assessing the efficacy of AMPK activators requires robust and reproducible experimental methods. Common approaches include direct measurement of kinase activity and immunoblotting to detect phosphorylation of AMPK and its downstream targets.

This protocol is adapted from the ADP-Glo™ Kinase Assay, a common non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced.[21]

A. Materials:

  • Recombinant active AMPK enzyme (e.g., α1β1γ1 complex)

  • AMPK Substrate (e.g., SAMS peptide: HMRSAMSGLHLVKRR)

  • ATP solution

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test Compounds (AICAR, Metformin, A-769662, etc.) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

B. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., A-769662) and controls in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 1 µL of diluted test compound or vehicle control (DMSO).

    • 2 µL of diluted active AMPK enzyme in kinase buffer.

    • Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well to start the reaction. The final concentration of ATP should be near its Kₘ for AMPK.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects AMPK activity.

A hallmark of AMPK activation is the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).[22] Western blotting is a standard method to detect this modification.

A. Procedure:

  • Cell Treatment: Culture cells (e.g., hepatocytes, myotubes) and treat with various concentrations of AMPK activators for a defined period.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).

    • Wash and then incubate with an appropriate HRP-conjugated secondary antibody.

    • To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Detection cluster_analysis Data Analysis A1 Prepare Cell Cultures or Recombinant Enzyme A2 Prepare Serial Dilutions of AMPK Activators (AICAR, A-769662, etc.) B1 Treat Cells or Initiate In Vitro Kinase Reaction A2->B1 B2 Incubate for Defined Time Period B1->B2 C1_WB Cell Lysis & Protein Quantification B2->C1_WB C1_KA Terminate Reaction & Add Detection Reagents B2->C1_KA C2_WB Western Blot for p-AMPK / Total AMPK C1_WB->C2_WB For Cell-Based Assay D1 Quantify Signals (Band Density / RLU) C2_WB->D1 C2_KA Measure Signal (Luminescence, etc.) C1_KA->C2_KA For Kinase Assay C2_KA->D1 D2 Normalize Data to Controls D1->D2 D3 Calculate EC50 / Fold Change and Plot Dose-Response Curves D2->D3

Caption: General workflow for comparing the efficacy of AMPK activators.

Summary and Conclusion

The choice of an AMPK activator is critical and depends entirely on the experimental goal.

  • AICAR remains a valuable tool, particularly in cell-based assays, for studying the downstream consequences of AMPK activation.[10][23] However, researchers must remain vigilant for potential AMPK-independent effects and the requirement for intracellular conversion.[8][24]

  • Metformin is ideal for studies aiming to mimic the physiological effects of the most widely used therapeutic indirect activator. Its action through mitochondrial inhibition makes it suitable for investigating the interplay between cellular energy status and AMPK signaling.[13][14]

  • A-769662 and other synthetic direct allosteric activators offer high potency and specificity, making them the preferred choice for biochemical assays and for dissecting the direct roles of AMPK, independent of changes in cellular nucleotide levels.[2] Their selectivity for specific AMPK isoforms can also be experimentally advantageous.[15]

  • Salicylate provides a way to study the effects of a naturally occurring direct activator, though its lower potency compared to synthetic compounds like A-769662 must be considered.[17]

Ultimately, a comprehensive understanding of AMPK's role in a biological process often benefits from the comparative use of activators with different mechanisms of action. This approach allows for the confident attribution of observed effects to the activation of the AMPK pathway.

References

A Comparative Guide to Validating the Mechanism of Action of 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICAR) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICAR), a widely used AMP-activated protein kinase (AMPK) activator, with its common alternatives. We present a comprehensive overview of their mechanisms of action, supported by experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Introduction to AICAR and AMPK Activation

This compound, commonly known as AICAR or acadesine, is a cell-permeable adenosine analog.[1] Its primary mechanism of action involves its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP mimetic.[2] ZMP allosterically activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism.[2][3] Activated AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states, making it a significant therapeutic target for metabolic diseases.

Comparison of AICAR with Alternative AMPK Activators

Several alternatives to AICAR exist for activating AMPK, each with a distinct mechanism of action. These can be broadly categorized as direct and indirect activators.

Direct Activators: These compounds bind directly to the AMPK complex to induce a conformational change and enhance its activity, often independent of cellular AMP levels.

  • A-769662: A potent, reversible, allosteric activator that binds to a site on the β1 subunit of the AMPK complex.[2] This binding both allosterically activates the enzyme and protects it from dephosphorylation.[4]

  • Salicylate: The active metabolite of aspirin, salicylate also directly activates AMPK by binding to the same site on the β1 subunit as A-769662.[2]

Indirect Activators: These compounds increase the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation.

  • Metformin: A widely prescribed biguanide for type 2 diabetes, metformin indirectly activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production.[5]

  • Phenformin: Another biguanide that is a more potent inhibitor of mitochondrial complex I than metformin, resulting in a more robust activation of AMPK.

Quantitative Data Comparison

The following tables summarize the in vitro potency and cellular effects of AICAR and its alternatives.

Table 1: In Vitro Potency of Direct AMPK Activators

ActivatorTargetEC50Assay MethodReference(s)
A-769662Rat Liver AMPK0.8 µMCell-free[6]
SalicylateRecombinant AMPK1.0 ± 0.2 mM (A0.5)Cell-free[7]

EC50 represents the half-maximal effective concentration. A0.5 represents the concentration giving half-maximal activation.

Table 2: Cellular Potency and Effects of AMPK Activators

ActivatorMechanismEffective ConcentrationKey Downstream EffectsReference(s)
AICAR AMP Mimetic (Indirect)0.5 - 2 mM (in vitro)Increased glucose uptake and fatty acid oxidation.
A-769662 Direct Allosteric50 - 300 µM (in vitro)Inhibition of fatty acid synthesis.[2][2]
Metformin Indirect (Mitochondrial Inhibition)1 - 10 mM (in vitro)Increased glucose uptake, inhibition of hepatic gluconeogenesis.[5][5]
Phenformin Indirect (Mitochondrial Inhibition)0.2 mM (in vitro)More potent than metformin in increasing AMPK activity.[1][1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of AICAR and its alternatives.

AICAR_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Cellular Uptake ZMP ZMP AICAR_int->ZMP Adenosine Kinase AMPK_inactive AMPK (Inactive) ZMP->AMPK_inactive AMP Mimetic Allosteric Activation AMPK_active AMPK (Active) AMPK_inactive->AMPK_active Downstream Downstream Targets (e.g., ACC, ULK1) AMPK_active->Downstream Phosphorylation

Mechanism of action of AICAR.

Alternatives_Mechanisms cluster_direct Direct Activators cluster_indirect Indirect Activators A769662 A-769662 AMPK_complex AMPK Complex (β1 subunit) A769662->AMPK_complex Allosteric Binding Salicylate Salicylate Salicylate->AMPK_complex Allosteric Binding AMPK_active AMPK (Active) AMPK_complex->AMPK_active Activation Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition Phenformin Phenformin Phenformin->Mitochondria Inhibition AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio ↓ ATP Production AMPK_inactive AMPK (Inactive) AMP_ATP_ratio->AMPK_inactive Allosteric Activation AMPK_inactive->AMPK_active Experimental_Workflow start Cell Culture & Treatment with AMPK Activator western_blot Western Blot for p-AMPK & p-ACC start->western_blot activity_assay AMPK Kinase Activity Assay start->activity_assay glucose_uptake Cellular Glucose Uptake Assay start->glucose_uptake fao_assay Fatty Acid Oxidation Assay start->fao_assay amp_atp_ratio AMP:ATP Ratio Measurement start->amp_atp_ratio data_analysis Data Analysis & Comparison western_blot->data_analysis activity_assay->data_analysis glucose_uptake->data_analysis fao_assay->data_analysis amp_atp_ratio->data_analysis

References

Safety Operating Guide

Proper Disposal of 5-Amino-1-methyl-1H-imidazole-4-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Hazard Identification

Before handling, it is crucial to recognize the hazards associated with this compound. This compound is classified as a hazardous substance.

Key Hazards:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Suspected of damaging fertility or the unborn child.

All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and burns.
Eye/Face Protection Safety goggles with side-shields or a face shieldTo protect eyes from splashes and dust.
Skin and Body Impervious laboratory coat, closed-toe shoesTo prevent contamination of personal clothing and skin.
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the solid form to avoid dust inhalation.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions. This compound and its waste residues must be collected separately from incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides)

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid)[1]

  • Acid Anhydrides: (e.g., acetic anhydride)[1]

Wastes should be categorized as follows:

  • Solid Waste: Unused or expired pure compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels).

  • Liquid Waste: Solutions containing the compound. Segregate aqueous solutions from organic solvent solutions.

Step 2: Waste Container Selection and Labeling

Select appropriate containers for waste accumulation to ensure safety and compliance.

Waste TypeContainer MaterialContainer Specifications
Solid Waste High-density polyethylene (HDPE) or glassWide-mouth, sealable lid.
Liquid Waste HDPE, glass, or other compatible plasticScrew-top cap, leak-proof. Ensure compatibility with the solvent used.

Labeling Requirements: All waste containers must be labeled clearly at the moment waste is first added. The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ". Do not use abbreviations.

  • List all constituents in a mixture, including solvents, with their approximate percentages.

  • The specific hazard(s): "Toxic, Corrosive, Reproductive Hazard ".

  • The date when waste was first added to the container (Accumulation Start Date).

  • The name and contact information of the responsible researcher or laboratory.

Step 3: Waste Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

Storage Guidelines:

  • Keep waste containers securely closed at all times, except when adding waste.

  • Ensure containers are in good condition, with no leaks or exterior contamination.

  • Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Maintain an inventory of the waste generated.

Step 4: Arranging for Disposal

Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year, but subject to institutional and local regulations), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Follow their specific procedures to request a hazardous waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

  • Small Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with absorbent pads or dikes.

    • Absorb the liquid with a non-reactive absorbent material.

    • Collect the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the spill area and dispose of cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Select Compatible Container (e.g., HDPE) D->E F Affix 'Hazardous Waste' Label (Contents, Date, Hazards) E->F G Store in Satellite Accumulation Area (Closed, Secondary Containment) F->G H Container Full or Stored >1 Year G->H I Request Pickup from EHS H->I J Licensed Hazardous Waste Disposal I->J

Caption: Procedural flow for safe disposal of this compound.

References

Personal protective equipment for handling 5-Amino-1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-1-methyl-1H-imidazole-4-carboxamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar imidazole-based compounds and are intended for use by trained laboratory personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Equipment Specification
Eyes/Face Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical Resistant GlovesRubber or other appropriate protective gloves should be worn to prevent skin exposure.[2]
Protective ClothingA corrosion-proof suit or appropriate protective clothing is necessary to prevent skin contact.[2]
Respiratory Dust Mask or RespiratorIn case of dust production, a dust mask with a P3 filter or a NIOSH/MSHA approved respirator should be used.[2] For high dust production, a self-contained breathing apparatus is recommended.[2]
Handling and Storage

Correct handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Aspect Procedure
Handling Use only in a chemical fume hood.[1] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[3][4] Minimize dust generation and accumulation.[1]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area, away from direct sunlight and incompatible materials such as strong acids and bases.[2]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][6] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required as untreated corrosive injuries can be severe.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][5][6] Seek immediate medical attention.[7]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Item Disposal Procedure
Chemical Waste Dispose of this material and its container at a hazardous or special waste collection point. Do not release into the environment.[1]
Contaminated Packaging Contaminated packaging should be disposed of in the same manner as the chemical itself.
Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Action Instruction
Personal Precautions Evacuate unnecessary personnel.[2] Wear appropriate personal protective equipment, including respiratory protection.[2][3] Avoid dust formation.
Environmental Precautions Prevent the chemical from entering drains, surface water, or ground water.[3]
Containment and Cleanup Sweep up the material and place it into a suitable, labeled container for disposal.[1] Ventilate the affected area.[3]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Designated Hazardous Waste Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.